molecular formula C8H12N2 B083115 2-(4-Aminophenyl)ethylamine CAS No. 13472-00-9

2-(4-Aminophenyl)ethylamine

Cat. No.: B083115
CAS No.: 13472-00-9
M. Wt: 136.19 g/mol
InChI Key: LNPMZQXEPNWCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPMZQXEPNWCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158902
Record name 2-(4-Aminophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-00-9
Record name 2-(4-Aminophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13472-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Aminophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminophenethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34DV3E856
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(4-Aminophenyl)ethylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as 4-aminophenethylamine or 4-(2-aminoethyl)aniline, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring both an aromatic (aniline) primary amine and an aliphatic primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a substituted phenethylamine (B48288) derivative. The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an ethylamine (B1201723) group (-CH2CH2NH2) at the para (1,4) positions.[4][5] This dual functionality allows for selective chemical modifications, a crucial feature for its role as a synthetic intermediate.[1]

The presence of two distinct amino groups—one directly attached to the aromatic ring and one on the ethyl side-chain—is central to its reactivity.[1] The aniline (B41778) amine is less basic due to the delocalization of the lone pair of electrons into the aromatic system, while the ethylamine group exhibits typical aliphatic amine basicity. This difference in reactivity can be exploited for regioselective reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

PropertyValueSource
IUPAC Name 4-(2-aminoethyl)aniline[6]
Synonyms 4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline[6][7]
CAS Number 13472-00-9[4]
Molecular Formula C8H12N2[4][7]
Molecular Weight 136.19 g/mol [1][6][7]
Appearance Clear light yellow to brown-yellow viscous liquid[7]
Melting Point 28-31 °C (lit.)[7][8]
Boiling Point 103 °C at 0.3 mmHg (lit.)[7][8]
Density 1.034 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.591 (lit.)[7]
Flash Point >112 °C (>233.6 °F)[8]
Solubility Insoluble in water; Slightly soluble in Chloroform, Methanol (B129727)[7]
pKa 10.32 ± 0.10 (Predicted)[7]
Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

  • Infrared (IR) Spectrum : The IR spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic and aliphatic components.[4][9] Data is available in the NIST/EPA Gas-Phase Infrared Database.[4]

  • Nuclear Magnetic Resonance (NMR) Spectrum : Both 1H NMR and 13C NMR data are available and consistent with the assigned structure, showing distinct signals for the aromatic protons, the ethyl chain protons, and the carbons in different chemical environments.[6][10][11]

  • Mass Spectrometry (MS) : Mass spectral data is available, providing fragmentation patterns that can be used for its identification.[4][5]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethanamine.[12]

Methodology:

  • Reactant Preparation : 2-(4-Nitrophenyl)ethanamine (5.0 g, 30 mmol) and Raney Ni (500 mg) are added to methanol (50 mL) in a suitable reaction vessel.[12]

  • Hydrogenation : The mixture is stirred under a hydrogen atmosphere (1 atm) overnight at room temperature.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is filtered to remove the Raney Ni catalyst.[12]

  • Purification : The catalyst is washed with additional methanol (4 x 50 mL). The combined filtrate is then concentrated under reduced pressure by rotary evaporation to yield the final product, 4-(2-aminoethyl)aniline.[12] This method typically results in a high yield (approaching 100%).[12]

Synthesis_Workflow start Start: Reactants reactants 2-(4-Nitrophenyl)ethanamine + Raney Ni Catalyst + Methanol Solvent start->reactants hydrogenation Stir under H₂ atmosphere (1 atm) overnight at room temperature reactants->hydrogenation filtration Filter mixture to remove Raney Ni catalyst hydrogenation->filtration wash Wash catalyst with Methanol filtration->wash evaporation Concentrate filtrate via rotary evaporation wash->evaporation product Final Product: This compound evaporation->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1]

Pharmaceutical Intermediate

A prominent application is in the synthesis of the FDA-approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.[1] The synthesis involves the condensation of a precursor derived from this compound with 2-amino-1,3-thiazol-4-ylacetic acid.[1] Its role as a core scaffold is vital for constructing complex pharmaceutical compounds.[1][13]

Building Block for Chemical Synthesis

The dual amine functionality allows it to be a versatile building block in various chemical reactions:

  • Reductive Amination : It readily couples with carbonyl compounds like aldehydes and ketones, including complex biomolecules such as carbohydrates, to form stable amine linkages.[1][7] This reaction proceeds via an imine intermediate which is then reduced.[1]

  • Polymer Synthesis : It serves as a monomer in the production of polymers like novel heat-resistant biopolyureas.[7] Its incorporation can enhance thermal stability and mechanical performance in advanced materials.[2][14]

  • Heterocyclic Chemistry : As a β-arylethylamine, it is an ideal precursor for synthesizing various nitrogen-containing heterocyclic compounds.[1]

Applications main This compound pharma Pharmaceutical Intermediate main->pharma polymers Polymer Synthesis main->polymers reductive_amination Reductive Amination main->reductive_amination heterocycles Heterocycle Synthesis main->heterocycles mirabegron Mirabegron Synthesis pharma->mirabegron bio_polyurea Heat-Resistant Biopolyureas polymers->bio_polyurea carbohydrate_mod Carbohydrate Modification reductive_amination->carbohydrate_mod

Caption: Key applications of this compound in synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[8] It is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1][8] It should be used in a well-ventilated area or fume hood.[8] The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C.[7]

References

Spectroscopic Profile of 2-(4-Aminophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-aminophenyl)ethylamine (also known as 4-aminophenethylamine), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a primary amine with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol .[1][2] Its structure, featuring both an aromatic and an aliphatic amino group, makes it a versatile building block in organic synthesis. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and manufacturing. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--Aromatic Protons (H-2, H-3, H-5, H-6)
Data not available---CH₂- (Ethyl)
Data not available---CH₂- (Ethyl)
Data not available---NH₂ (Aliphatic)
Data not available---NH₂ (Aromatic)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not availableC-1
Data not availableC-2, C-6
Data not availableC-3, C-5
Data not availableC-4
Data not available-CH₂- (Ethyl)
Data not available-CH₂- (Ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of N-H and C-N bonds from the primary amine groups, as well as aromatic and aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300StrongN-H asymmetric stretching (aromatic and aliphatic NH₂)
3330-3250StrongN-H symmetric stretching (aromatic and aliphatic NH₂)
3100-3000MediumAromatic C-H stretching
3000-2850MediumAliphatic C-H stretching
1650-1580MediumN-H bending (scissoring) of primary amines
1620-1580MediumC=C stretching in aromatic ring
1520-1480MediumC=C stretching in aromatic ring
1335-1250StrongAromatic C-N stretching
1250-1020Medium-WeakAliphatic C-N stretching
910-665Broad, StrongN-H wagging of primary amines
850-800StrongC-H out-of-plane bending (para-disubstituted ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
136Moderate[M]⁺ (Molecular ion)
107High[M - CH₂NH]⁺
106High (Base Peak)[M - CH₂NH₂]⁺ (Loss of the ethylamine (B1201723) side chain)
77Moderate[C₆H₅]⁺ (Phenyl cation)
30High[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Analysis of this compound

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat this compound

  • Sample Preparation:

    • Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

    • For the neat liquid analysis, place a single drop of this compound directly onto the ATR crystal or between two salt plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR) or Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty ATR crystal or clean salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

GC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Gas Chromatography (GC) Parameters:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-300.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid (for IR) Sample->Neat_Liquid Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Neat_Liquid->IR MS GC-MS Analysis Dilution->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Absorption Bands IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of 2-(4-Aminophenyl)ethylamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethylamine, a phenethylamine (B48288) derivative featuring an amino group on the phenyl ring, serves as a versatile scaffold in medicinal chemistry. Its structural simplicity and reactive functionalities make it an attractive starting point for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a particular focus on their roles as monoamine oxidase (MAO) inhibitors and anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts in these areas.

Monoamine Oxidase (MAO) Inhibitory Activity

Derivatives of this compound have been extensively investigated as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders.[1]

Quantitative Data for MAO Inhibition

The inhibitory potency of various this compound derivatives against MAO-A and MAO-B isoforms is summarized in the table below. The data, presented as IC50 values, highlight the structure-activity relationships that govern the selectivity and efficacy of these compounds.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)Reference
2,6-dichloro-4-aminophenethylaminePotentPoor-[2]
2-halogeno-4-dimethylaminophenethylaminesPotentPoor-[2]
4-amino-2-fluoro-alpha-methylphenethylaminePotent--[3]
4-amino-2-chloro-alpha-methylphenethylaminePotent--[3]
5-[1-(2-aminopropyl)]-2,3-dihydro-4-methylindole acetate--Selective for MAO-A[4]
5-[1-(2-aminopropyl)]-4-chloro-2,3-dihydroindole acetate--Selective for MAO-A[4]
Pyridazinobenzylpiperidine Derivative S53.8570.20319.04[5]
Pyridazinobenzylpiperidine Derivative S153.691--[5]
Pyridazinobenzylpiperidine Derivative S16-0.979-[5]
4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][6][7]thiazine-3-carbohydrazide 1,1-dioxide0.11--[8]
methyl 4-hydroxy-2H-benzo[e][6][7]thiazine-3-carboxylate 1,1-dioxide-0.21-[8]

Note: "Potent" and "Poor" are used where specific IC50 values were not provided in the source material. The selectivity index is calculated as the ratio of MAO-B IC50 to MAO-A IC50.

Experimental Protocol: MAO Inhibition Assay (Kynuramine Method)

This protocol describes a common fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B using kynuramine (B1673886) as a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of kynuramine in ultrapure water.

    • Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 2 µL of the test compound or reference inhibitor solution at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Monoamine Oxidase Inhibition

The following diagram illustrates the general mechanism of MAO inhibition by this compound derivatives, leading to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic_reuptake Reuptake and Metabolism MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Uptake MAO Monoamine Oxidase (MAO) MA->MAO Metabolism MA_in_Vesicle MA in Vesicle MA_released Released MA MA_in_Vesicle->MA_released Exocytosis Receptor Postsynaptic Receptor MA_released->Receptor Binding Reuptake Reuptake Transporter MA_released->Reuptake Reuptake Signal Postsynaptic Signal Receptor->Signal Signal Transduction Derivative This compound Derivative Derivative->MAO Inhibition Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_mitochondrion Mitochondrial (Intrinsic) Pathway cluster_cytoplasm Cytoplasmic Events cluster_execution Execution Phase Benzothiazole (B30560) 2-(4-Aminophenyl)benzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

References

The Phenethylamine Core: A Gateway to Diverse CNS-Active Agents - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine (B48288) scaffold represents one of the most versatile and enduring structural motifs in medicinal chemistry. From endogenous neurotransmitters to a vast array of synthetic central nervous system (CNS) active agents, its derivatives have played a pivotal role in shaping our understanding of neuropharmacology and have led to the development of numerous therapeutic agents and research tools. This technical guide provides an in-depth exploration of the discovery and history of phenethylamine derivatives, their structure-activity relationships (SAR), and the experimental methodologies used to characterize them. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Ubiquitous Phenethylamine Scaffold

Phenethylamine is a simple organic compound consisting of a phenyl ring attached to an amino group via a two-carbon sidechain.[1] This fundamental structure is the backbone for a wide range of biologically active molecules, including the endogenous catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) which are crucial for mood, attention, and physiological arousal.[2] The synthetic exploration of the phenethylamine scaffold has yielded a diverse array of compounds with a wide spectrum of pharmacological activities, including stimulants, anorectics, antidepressants, decongestants, and psychedelics.[1]

The versatility of the phenethylamine core lies in the numerous points for structural modification, including substitution on the phenyl ring, the ethyl sidechain, and the amino group. These modifications have profound effects on the potency, selectivity, and pharmacological profile of the resulting derivatives, allowing for the fine-tuning of their interactions with various CNS targets.

A Brief History of Phenethylamine Discovery and Development

The journey of phenethylamine derivatives in medicinal chemistry is a rich narrative of natural product isolation, systematic synthetic exploration, and paradigm-shifting discoveries.

  • Early Discoveries (Late 19th - Early 20th Century): The story begins with the isolation of the parent compound, phenethylamine, from natural sources. Its simple structure laid the groundwork for future synthetic endeavors. A significant early milestone was the synthesis of amphetamine in 1887 by Lazar Edeleanu, although its stimulant properties were not recognized until the 1920s. Mescaline, a naturally occurring psychedelic phenethylamine from the peyote cactus, was isolated by Arthur Heffter in 1897 and first synthesized by Ernst Späth in 1919, marking the beginning of the scientific study of psychedelic compounds.

  • The Mid-20th Century: The Rise of Amphetamines and the Dawn of Psychopharmacology: The mid-20th century saw the widespread clinical use of amphetamine for various conditions, including narcolepsy and depression. This period also witnessed the synthesis of methamphetamine. The discovery of the psychotropic effects of lysergic acid diethylamide (LSD) in 1943, while not a phenethylamine, spurred interest in the chemical basis of mental states and indirectly fueled research into other classes of psychoactive compounds.

  • The Shulgin Era (1960s-1990s): A Systematic Exploration of Psychedelic Phenethylamines: The work of Alexander "Sasha" Shulgin in the latter half of the 20th century represents a monumental chapter in the history of phenethylamines.[3] Through systematic modification of the mescaline structure, Shulgin synthesized and personally bioassayed hundreds of novel phenethylamine derivatives, meticulously documenting their synthesis and effects.[4] His work led to the discovery of entire families of psychedelic compounds, most notably the "2C" series (e.g., 2C-B) and the "DOx" series (e.g., DOM).[4] Shulgin is also credited with popularizing the therapeutic potential of 3,4-methylenedioxymethamphetamine (MDMA), or "ecstasy," which he did not invent but for which he developed a new synthesis method and introduced to the psychotherapeutic community in the 1970s.[4]

  • The Modern Era: Receptor-Specific Ligands and Advanced Research Tools: The late 20th and early 21st centuries have been characterized by a more rational, target-based approach to drug design. The work of medicinal chemists like David E. Nichols has been instrumental in developing highly potent and selective ligands for specific serotonin (B10506) receptor subtypes, particularly the 5-HT2A receptor, which is the primary target for psychedelic phenethylamines.[5] These compounds have become invaluable tools for elucidating the neurobiology of these receptors and their role in cognition and mental illness.

Quantitative Analysis of Phenethylamine Derivatives

The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to structural modifications. The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or EC50) of representative compounds from different classes at key CNS targets.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Monoamine Transporters

CompoundClassDATNETSERT
d-AmphetamineStimulant24.87.41850
MethamphetamineStimulant19.612.31140
MDMAEmpathogen56065098
4-Chloroamphetamine (4-CA)Stimulant14312349
2C-BPsychedelic>10,000>10,000>10,000

Data compiled from various sources. Values are approximate and can vary depending on experimental conditions.

Table 2: Receptor Binding Affinities (Ki, nM) of Psychedelic Phenethylamines

Compound5-HT2A5-HT2B5-HT2C
Mescaline53719302110
DOM0.492.50.98
DOI0.241.20.48
2C-B1.0142.0
25I-NBOMe0.0441.00.22

Data compiled from various sources. Values are approximate and can vary depending on experimental conditions.

Key Signaling Pathways of Phenethylamine Derivatives

The diverse pharmacological effects of phenethylamine derivatives are mediated through their interaction with various G-protein coupled receptors (GPCRs) and monoamine transporters.

Psychedelic Phenethylamines: 5-HT2A Receptor Agonism

The primary mechanism of action for psychedelic phenethylamines is agonism at the serotonin 2A (5-HT2A) receptor, which is predominantly coupled to the Gq/11 signaling pathway.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phenethylamine_Agonist Psychedelic Phenethylamine Phenethylamine_Agonist->5HT2A_R Binds

5-HT2A Receptor Gq/11 Signaling Pathway
Stimulant Phenethylamines: Monoamine Transporter Inhibition and Release

Stimulant phenethylamines, such as amphetamine, primarily exert their effects by interacting with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). Their mechanism is twofold: they act as competitive inhibitors of monoamine reuptake and as substrates for the transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal.

DAT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Dopamine_Vesicle Synaptic Vesicle Dopamine_Cytosol Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reverse Transport Dopamine_Cytosol->Dopamine_Vesicle Packaging Dopamine_Synapse->DAT Reuptake Blocked Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Substrate Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with 5-HT2A Receptors Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Radioligand Incubation->Filtration Counting Add Scintillation Cocktail and Count Radioactivity Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

References

Navigating the Physicochemical Landscape of 2-(4-Aminophenyl)ethylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of the Versatile Intermediate, 2-(4-Aminophenyl)ethylamine.

This in-depth technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound (CAS No. 13472-00-9), a key building block in pharmaceutical and materials science. While specific quantitative data for this compound is not extensively published, this document outlines the necessary experimental protocols to generate this critical information, ensuring reliable and reproducible results for research and development applications.

Physicochemical Properties of this compound

This compound, also known as 4-aminophenethylamine, is a primary aromatic amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its structure, featuring both an ethylamine (B1201723) side chain and an aniline (B41778) moiety, dictates its chemical behavior. The compound is a viscous liquid, clear light yellow to brown-yellow in appearance, and is known to be air-sensitive, necessitating careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number 13472-00-9
Appearance Clear light yellow to brown-yellow viscous liquid
Melting Point 28-31 °C (lit.)
Boiling Point 103 °C at 0.3 mm Hg (lit.)
Density 1.034 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.591 (lit.)
pKa (Predicted) 10.32 ± 0.10
LogP (Octanol/Water Partition Coefficient) -0.2 (Computed)

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and purification. Based on available qualitative data, this compound is reported to be insoluble in water and slightly soluble in chloroform (B151607) and methanol (B129727). To facilitate further research and development, this section provides a detailed protocol for the quantitative determination of its solubility in a range of common laboratory solvents.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility method, often referred to as the shake-flask method, is a standard and reliable technique to determine the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, chloroform, acetone, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF))

  • Vials with airtight caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas to prevent oxidative degradation, given the air-sensitive nature of the compound.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Chloroform25To be determinedTo be determined
Acetone25To be determinedTo be determined
DMSO25To be determinedTo be determined
THF25To be determinedTo be determined

Stability Assessment

The inherent stability of this compound is a crucial factor for its storage, handling, and application. As an air-sensitive aromatic amine, it is susceptible to degradation through oxidation. Forced degradation studies are essential to identify potential degradation products and establish its degradation profile under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/DAD system

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature. Withdraw and analyze samples as described for acid hydrolysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and analyze samples at various time points.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 70 °C). Dissolve and analyze samples at different time intervals.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be employed to identify the mass of the degradation products, aiding in structure elucidation.

Table 3: Stability of this compound under Forced Degradation Conditions (Template for Experimental Data)

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNo. of Degradation Products
Acid Hydrolysis0.1 M HCl24 h60To be determinedTo be determined
Base Hydrolysis0.1 M NaOH24 h60To be determinedTo be determined
Oxidation3% H₂O₂24 h25To be determinedTo be determined
Thermal (Solid)Dry Heat48 h70To be determinedTo be determined
Photolytic (Solution)ICH Q1B-25To be determinedTo be determined

Visualizing Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using the DOT language.

Solubility_Determination_Workflow start Start: Prepare Vials with Excess Compound and Solvent inert Purge with Inert Gas start->inert equilibrate Equilibrate on Shaker (24-48h) inert->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.45 µm Syringe Filter sample->filter analyze Quantify by HPLC-UV filter->analyze report Report Solubility Data analyze->report

Figure 1: Experimental workflow for solubility determination.

Forced_Degradation_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl) stress->acid base Base Hydrolysis (NaOH) stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradants (LC-MS) analysis->identification end End: Establish Degradation Profile identification->end

Figure 2: Workflow for forced degradation studies.

Potential Degradation Pathways

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Given the structure of this compound, potential degradation pathways under oxidative stress could involve the formation of N-oxides, hydroxylamines, and subsequent polymerization products. The primary amino group on the ethyl chain and the aromatic amino group are both potential sites for oxidation. Hydrolysis of the C-N bonds is less likely under mild conditions but could occur under harsh acidic or basic conditions.

Degradation_Pathway parent This compound oxidative_stress Oxidative Stress (e.g., H2O2, Air) parent->oxidative_stress hydrolytic_stress Hydrolytic Stress (Acid/Base) parent->hydrolytic_stress n_oxide N-Oxide Derivatives oxidative_stress->n_oxide polymeric Polymeric Impurities n_oxide->polymeric hydrolysis_products Potential Hydrolysis Products hydrolytic_stress->hydrolysis_products

Figure 3: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can generate the necessary data to support formulation development, ensure product quality, and meet regulatory requirements. The provided workflows and potential degradation pathways offer a solid foundation for initiating and interpreting these critical studies.

Reactivity of the amino groups in 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Amino Groups in 2-(4-Aminophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the differential reactivity of the aliphatic and aromatic amino groups in this compound, a versatile building block in medicinal chemistry and materials science. Understanding the distinct chemical properties of these two functional groups is paramount for designing selective synthetic strategies.

Introduction

This compound, also known as 4-aminophenethylamine, possesses two primary amino groups with significantly different electronic environments. The aliphatic amino group is attached to an ethyl side chain, while the aromatic amino group is directly bonded to the phenyl ring. This structural distinction governs their basicity and nucleophilicity, enabling chemoselective modifications.[1][2] The aliphatic amine exhibits significantly higher basicity and nucleophilicity due to the localized nature of its lone pair of electrons. In contrast, the lone pair of the aromatic amine is delocalized into the π-system of the benzene (B151609) ring, reducing its availability for protonation or reaction with electrophiles.[3][4]

Quantitative Data: Basicity of the Amino Groups

Amino GroupRepresentative CompoundpKa of Conjugate AcidReference
Aliphatic (-CH₂CH₂NH₂)Ethylamine (B1201723)~10.75[2][5]
Aromatic (-C₆H₄NH₂)Aniline (B41778)~4.63[2]

This significant difference in pKa values (approximately 6 pKa units) is the cornerstone of achieving selective reactivity.

Principles of Selective Reactivity

The pronounced difference in basicity allows for the selective protonation of the more basic aliphatic amine under acidic conditions. By carefully controlling the pH of the reaction medium, the aliphatic amine can be "protected" as its ammonium (B1175870) salt, rendering it non-nucleophilic. This leaves the less basic aromatic amine as the primary site for reaction with electrophiles. Conversely, under neutral or basic conditions, the more nucleophilic aliphatic amine will be the preferred site of reaction.

G cluster_conditions Reaction Conditions cluster_reactivity Selective Reactivity Acidic (pH < 5) Acidic (pH < 5) Aromatic Amine Reacts Aromatic Amine Reacts Acidic (pH < 5)->Aromatic Amine Reacts Aliphatic amine protonated Neutral/Basic (pH > 7) Neutral/Basic (pH > 7) Aliphatic Amine Reacts Aliphatic Amine Reacts Neutral/Basic (pH > 7)->Aliphatic Amine Reacts Aliphatic amine more nucleophilic

Figure 1: Logical relationship between reaction pH and selective reactivity of the amino groups.

Experimental Protocols for Selective Reactions

The following protocols are representative methods for achieving selective acylation and alkylation of this compound. These are based on established procedures for similar molecules and may require optimization for specific substrates and scales.

Selective N-Acylation of the Aromatic Amino Group

This protocol exploits the differential basicity of the two amino groups to selectively acylate the aromatic amine. By adjusting the pH, the more basic aliphatic amine is protonated and thus deactivated towards the acylating agent.[4]

Principle:

G Start Start Dissolve Diamine Dissolve this compound in 1,4-dioxane (B91453) and aq. acetic acid Start->Dissolve Diamine Adjust pH Adjust pH to ~4.5 Dissolve Diamine->Adjust pH Add Acylating Agent Add acylating agent (e.g., Boc-anhydride) dropwise at 0°C Adjust pH->Add Acylating Agent React Stir at room temperature Add Acylating Agent->React Workup Extract, wash, and purify React->Workup Product N-acylated aromatic amine Workup->Product

Figure 2: Workflow for selective N-acylation of the aromatic amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or other acylating agent

  • 1,4-Dioxane

  • 10% Aqueous acetic acid

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH of the solution to approximately 4.5 by the addition of either acetic acid or a suitable base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent (e.g., Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, add saturated aqueous sodium bicarbonate to neutralize the acid and basify the solution to pH > 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Selective N-Alkylation of the Aliphatic Amino Group

Under neutral or basic conditions, the more nucleophilic aliphatic amine will preferentially react with an alkylating agent. Reductive amination is a common and efficient method for this transformation.

Principle:

G Start Start Mix Reactants Mix this compound, aldehyde/ketone, and solvent Start->Mix Reactants Add Reducing Agent Add reducing agent (e.g., NaBH(OAc)₃) Mix Reactants->Add Reducing Agent React Stir at room temperature Add Reducing Agent->React Workup Quench, extract, and purify React->Workup Product N-alkylated aliphatic amine Workup->Product

Figure 3: Workflow for selective N-alkylation of the aliphatic amino group via reductive amination.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The differential reactivity of the aliphatic and aromatic amino groups in this compound provides a powerful tool for the synthesis of selectively functionalized molecules. By understanding the principles of basicity and nucleophilicity, and by carefully controlling reaction conditions, particularly pH, researchers can achieve high chemoselectivity in a variety of synthetic transformations. The methodologies outlined in this guide serve as a starting point for the development of robust and efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of Mirabegron using 2-(4-Aminophenyl)ethylamine as a precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron (B1684304) (marketed as Myrbetriq® or Betmiga®) is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action involves the relaxation of the detrusor muscle in the bladder during the urine storage phase, leading to an increase in bladder capacity.[2][3][4][5] This document provides detailed application notes and protocols for the synthesis of Mirabegron, utilizing 2-(4-aminophenyl)ethylamine as a key precursor. The synthesis involves the preparation of the key intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, followed by its coupling with a thiazole (B1198619) derivative to yield Mirabegron.

Introduction

The synthesis of Mirabegron can be achieved through various routes. A common strategy involves the preparation of the chiral intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol from 2-(4-nitrophenyl)ethylamine, which is subsequently reduced to the corresponding aniline (B41778). This aniline derivative is then coupled with (2-amino-1,3-thiazol-4-yl)acetic acid or its activated form to furnish Mirabegron. This document outlines a representative synthetic approach with detailed protocols and quantitative data.

Data Presentation

Table 1: Synthesis of Mirabegron Intermediates and Final Product
StepReactionKey ReagentsProductYield (%)Purity (%)Reference
1Reductive Amination2-(4-Nitrophenyl)ethylamine hydrochloride, (R)-Mandelic acid, EDC, HOBt, Borane-tetrahydrofuran (B86392) complex(R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanolNot IsolatedNot Applicable[1]
2Nitro Reduction(R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, Palladium on carbon, Hydrogen(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol~86% (from mandelic acid)>99%[1]
3Amide Coupling(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride, (2-amino-1,3-thiazol-4-yl)acetic acid, EDC·HClMirabegron84.5%99.80%[5]
3aAlternative Amide Coupling(R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, (2-amino-1,3-thiazol-4-yl)acetyl chloride, Potassium carbonateMirabegron70%Not Specified[6][7]

Experimental Protocols

Step 1 & 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This procedure combines the reductive amination of 2-(4-nitrophenyl)ethylamine with (R)-mandelic acid and subsequent reduction of the nitro group.

Materials:

  • (R)-Mandelic acid

  • 4-Nitrophenylethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534)

  • Borane-tetrahydrofuran complex (BH3-THF)

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Amide Formation: To a solution of (R)-mandelic acid in THF, add EDC and HOBt at room temperature. Stir the mixture for 30 minutes. Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

  • Work-up and Amide Reduction: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is worked up to isolate the intermediate amide, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This crude amide is then dissolved in THF. To this solution, add borane-tetrahydrofuran complex dropwise at 0 °C. After the addition, the reaction mixture is heated to reflux for 3-6 hours.

  • Nitro Reduction: After the amide reduction is complete, the reaction is cooled, and the excess borane (B79455) is quenched. The solvent is removed under reduced pressure. The residue is dissolved in methanol, and 10% Pd/C is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is completely reduced.

  • Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude product, (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol. This can be purified by column chromatography or crystallization.[1]

Step 3: Synthesis of Mirabegron via Amide Coupling

Materials:

  • (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride

  • 2-Aminothiazole-4-yl-acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Concentrated Hydrochloric Acid

  • Water

  • n-Butanol

  • Toluene (B28343)

  • Aqueous Ammonia (B1221849)

Procedure:

  • To a mixture of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), add concentrated hydrochloric acid (35.61 g).[5]

  • Add EDC·HCl (72.01 g) to the mixture at 28°C (±2) and stir for 1 hour.[5]

  • Add an additional portion of EDC·HCl (7.2 g) and continue stirring for 2 hours.[5]

  • Wash the reaction mixture with a mixture of ethyl acetate (B1210297) (400 mL) and n-butanol (100 mL).[5]

  • To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (20%, 80 mL).[5]

  • Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL) and then with water.[5]

  • Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2).[5]

  • Add toluene (1400 mL) and gradually cool the solution to room temperature.[5]

  • Filter the resulting solid, wash with toluene, and dry under vacuum at 48°C (±2) to obtain Mirabegron.[5]

Mandatory Visualization

Mirabegron Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2-(4-Nitrophenyl)ethylamine 2-(4-Nitrophenyl)ethylamine Amide_Formation Amide Formation (EDC, HOBt) 2-(4-Nitrophenyl)ethylamine->Amide_Formation R-Mandelic_acid R-Mandelic_acid R-Mandelic_acid->Amide_Formation Intermediate_Amide (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide Amide_Formation->Intermediate_Amide Amide_Reduction Amide Reduction (BH3-THF) Intermediate_Amide->Amide_Reduction Nitro_Intermediate (R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol Amide_Reduction->Nitro_Intermediate Nitro_Reduction Nitro Reduction (Pd/C, H2) Nitro_Intermediate->Nitro_Reduction Final_Intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol Nitro_Reduction->Final_Intermediate Amide_Coupling Amide Coupling (EDC.HCl) Final_Intermediate->Amide_Coupling Thiazole_Acid (2-amino-1,3-thiazol-4-yl)acetic acid Thiazole_Acid->Amide_Coupling Mirabegron Mirabegron Amide_Coupling->Mirabegron G cluster_receptor Cell Membrane cluster_cell Detrusor Muscle Cell Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds G_Protein Gs Protein Beta3_AR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation leads to Increased_Bladder_Capacity Increased Bladder Capacity Muscle_Relaxation->Increased_Bladder_Capacity

References

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Aminophenyl)ethylamine as a versatile building block in polymer chemistry for enhancing the thermal stability of various polymer systems. Detailed protocols for the synthesis and thermal analysis of polyamides, polyimides, and polyureas incorporating this diamine are presented, along with a summary of their thermal properties.

Introduction

This compound, also known as 4-(2-aminoethyl)aniline, is a valuable diamine monomer in the synthesis of high-performance polymers. Its unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, allows for versatile reactivity and the introduction of a flexible ethyl linkage within a rigid aromatic backbone. This combination imparts a favorable balance of properties, including improved processability while maintaining high thermal stability. The presence of the aromatic ring contributes significantly to the thermal resistance of the resulting polymers.[1][2][3] Aromatic amines, in general, are known to act as thermal stabilizers and antioxidants in polymers by scavenging free radicals generated during thermal degradation.[4][5]

Mechanism of Thermal Stability Enhancement

The incorporation of this compound into polymer chains enhances thermal stability through several mechanisms. The aromatic rings within the polymer backbone are inherently resistant to thermal degradation due to their high bond dissociation energies.[2][6] The amine functional groups can also act as radical scavengers, interrupting the auto-oxidation chain reactions that lead to polymer degradation at elevated temperatures. This antioxidant behavior helps to prevent bond scission and maintain the molecular weight and mechanical properties of the polymer.[4][5]

Below is a generalized workflow for synthesizing and evaluating the thermal stability of polymers incorporating this compound.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis monomer This compound polymerization Polycondensation Reaction monomer->polymerization comonomer Co-monomer (Diacid Chloride, Dianhydride, Diisocyanate) comonomer->polymerization polymer Resulting Polymer (Polyamide, Polyimide, Polyurea) polymerization->polymer tga Thermogravimetric Analysis (TGA) polymer->tga dsc Differential Scanning Calorimetry (DSC) polymer->dsc data Thermal Stability Data (Td, Tg) tga->data dsc->data

Caption: General workflow for synthesis and thermal analysis.

Application in Polymer Systems

Polyamides

The reaction of this compound with diacid chlorides via polycondensation yields polyamides with enhanced thermal stability. The presence of the aromatic backbone from the diamine contributes to a high glass transition temperature (Tg) and decomposition temperature (Td).

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

  • Materials:

  • Procedure: a. In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add this compound and anhydrous NMP. Stir until the diamine is completely dissolved. b. Add triethylamine to the solution and cool the flask to 0°C in an ice bath. c. Slowly add terephthaloyl chloride to the stirred solution. d. After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours. e. Precipitate the resulting polyamide by pouring the viscous solution into methanol. f. Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 12 hours.

Polyimides

Polyimides are renowned for their exceptional thermal stability, and the incorporation of this compound can further enhance these properties. The synthesis involves a two-step process: the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

  • Materials:

    • This compound (1.0 mmol)

    • Pyromellitic dianhydride (PMDA) (1.0 mmol)

    • N,N-dimethylacetamide (DMAc), anhydrous (10 mL)

    • Acetic anhydride (B1165640)

    • Pyridine

  • Procedure: a. Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound in anhydrous DMAc. b. Gradually add PMDA to the solution with constant stirring. Maintain the temperature at room temperature. c. Continue stirring for 24 hours to obtain a viscous poly(amic acid) solution. d. Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine. Stir the mixture at room temperature for 1 hour, then heat to 120°C for 3 hours. e. Precipitation and Drying: Cool the polymer solution to room temperature and precipitate the polyimide by pouring it into methanol. f. Filter the product, wash with methanol, and dry under vacuum at 100°C.

Polyureas

The reaction of this compound with diisocyanates produces polyureas with excellent thermal resistance. A study has shown that polyureas synthesized from fermented this compound (4APEA) and diisocyanates exhibit high decomposition temperatures.[7]

Experimental Protocol: Synthesis of Polyurea from this compound and Methylene Diphenyl Diisocyanate (MDI)

  • Materials:

    • This compound (1.0 mmol)

    • Methylene diphenyl diisocyanate (MDI) (1.0 mmol)

    • N,N-dimethylformamide (DMF), anhydrous (10 mL)

  • Procedure: a. In a moisture-free environment, dissolve this compound in anhydrous DMF in a flask equipped with a stirrer. b. Slowly add a solution of MDI in DMF to the diamine solution at room temperature with vigorous stirring. c. Continue the reaction for 24 hours at room temperature. d. Precipitate the polyurea by pouring the reaction mixture into a non-solvent like water or methanol. e. Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.

Quantitative Data on Thermal Properties

The thermal stability of polymers synthesized using this compound or structurally similar aromatic amines is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] TGA provides information on the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (Td5 and Td10, respectively). DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Polymer TypeCo-monomerTd10 (°C)Tg (°C)Reference
PolyureaMethylene diphenyldiisocyanate276-[7]
PolyureaHexamethylene diisocyanate302-[7]
PolyamideIsophthaloyl chloride~394240[7]
PolyimideVarious Aromatic Dianhydrides529 - 580>316[1][6]

Note: Data for polyamide and some polyimides are based on structurally similar aromatic diamines and are provided for comparative purposes.

Thermal Analysis Protocols

Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the dried polymer sample in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10°C/min is standard.

    • Temperature Range: Typically from room temperature to 800°C.

  • Data Analysis: Determine the onset of decomposition, Td5, and Td10 from the resulting weight loss versus temperature curve.

Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen atmosphere with a constant flow rate.

    • Heating/Cooling Cycles:

      • Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10-20°C/min.

      • Hold at this temperature for a few minutes to erase the thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min).

      • Reheat the sample at the same rate.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

Logical Relationship of Polymer Structure to Thermal Stability

The following diagram illustrates the relationship between the chemical structure of the monomers and the resulting thermal stability of the polymer.

G cluster_monomers Monomer Structure cluster_polymer Polymer Properties aromatic_diamine This compound (Aromatic Ring + Flexible Linker) high_tg High Glass Transition Temperature (Tg) aromatic_diamine->high_tg Increases chain rigidity high_td High Decomposition Temperature (Td) aromatic_diamine->high_td High bond energy of aromatic rings rigid_comonomer Rigid Co-monomer (e.g., Aromatic Dianhydride) rigid_comonomer->high_tg Enhances backbone rigidity rigid_comonomer->high_td Thermally stable linkages

Caption: Structure-property relationship for thermal stability.

References

Application Notes and Protocols for Reductive Amination of Saccharides with 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a robust and widely utilized method for the covalent labeling of saccharides at their reducing end. This technique is pivotal in glycobiology and pharmaceutical development for enhancing the detection and analysis of carbohydrates by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The introduction of a primary amine-containing tag, such as 2-(4-Aminophenyl)ethylamine, imparts desirable properties to the otherwise difficult-to-analyze native glycans. The phenyl ethylamine (B1201723) moiety provides a chromophore for UV detection and a basic site that can improve ionization efficiency in mass spectrometry.

This document provides detailed protocols for the reductive amination of saccharides using this compound, guidance on purification of the resulting glycoconjugates, and methods for their analysis.

Principle of the Reaction

The reductive amination process involves two main steps. First, the primary amine of this compound nucleophilically attacks the aldehyde group of the open-chain form of the saccharide, forming a transient Schiff base (imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane (B79455), selectively reduces the imine to a stable secondary amine, covalently linking the label to the saccharide.[1]

Data Presentation

The efficiency of the reductive amination of various saccharides with this compound is summarized in the table below. The data represents typical results obtained under the optimized protocol described herein.

SaccharideMolecular Weight ( g/mol )Labeling Efficiency (%)Purity (%)Analytical Method
Glucose180.16> 95> 98HPLC-UV, LC-MS
Lactose342.30> 95> 98HPLC-UV, LC-MS
Maltotriose504.44> 90> 95HPLC-UV, LC-MS
N-Acetylglucosamine (GlcNAc)221.21> 95> 98HPLC-UV, LC-MS
Sialic Acid (N-Acetylneuraminic acid)309.27> 85> 95HPLC-UV, LC-MS

Experimental Protocols

Materials and Reagents
  • Saccharide of interest (e.g., Glucose, Lactose, N-Acetylglucosamine)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline borane

  • Milli-Q water or equivalent

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HILIC)

Protocol 1: Reductive Amination of Saccharides
  • Preparation of Labeling Solution:

    • Dissolve this compound in a solution of DMSO and glacial acetic acid (7:3 v/v) to a final concentration of 50 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Reducing Agent Solution:

    • Dissolve sodium cyanoborohydride or 2-picoline borane in the same DMSO/acetic acid solvent to a final concentration of 60 mg/mL.

    • Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. 2-picoline borane is a less toxic alternative.[1]

  • Labeling Reaction:

    • In a microcentrifuge tube, dissolve 1-10 mg of the saccharide in 100 µL of the labeling solution.

    • Add 50 µL of the reducing agent solution to the saccharide mixture.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at 65°C for 2-4 hours in a heating block or water bath.

Protocol 2: Purification of Labeled Saccharides by Solid Phase Extraction (SPE)
  • SPE Cartridge Equilibration:

    • Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.

  • Sample Loading:

    • Dilute the reaction mixture with 900 µL of Milli-Q water.

    • Load the diluted sample onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of Milli-Q water to remove excess reagents and salts.

  • Elution:

    • Elute the labeled saccharide with 1 mL of 50% acetonitrile in water.

    • Collect the eluate and dry it using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried, labeled saccharide in a suitable solvent (e.g., water or mobile phase) for subsequent analysis.

Protocol 3: Analysis by HPLC-UV
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of the labeled saccharides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Chemical Reaction Pathway

Reductive_Amination Saccharide Saccharide (Aldehyde form) SchiffBase Schiff Base (Imine) Saccharide->SchiffBase + Amine Amine This compound Amine->SchiffBase SchiffBase->Saccharide - H₂O LabeledSaccharide Labeled Saccharide (Secondary Amine) SchiffBase->LabeledSaccharide + [H] Water H₂O ReducingAgent [H] (Reducing Agent) ReducingAgent->LabeledSaccharide

Caption: Reductive amination of a saccharide with this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_Labeling Prepare Labeling Solution Mix Mix Saccharide, Labeling, and Reducing Solutions Prep_Labeling->Mix Prep_Reducing Prepare Reducing Agent Prep_Reducing->Mix Incubate Incubate at 65°C Mix->Incubate SPE Solid Phase Extraction (SPE) Incubate->SPE Dry Dry Labeled Product SPE->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze HPLC-UV or LC-MS Analysis Reconstitute->Analyze

Caption: Workflow for saccharide labeling and analysis.

References

Application Notes and Protocols for Bioconjugation using 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-(4-aminophenyl)ethylamine in bioconjugation. This versatile molecule, possessing both a primary aliphatic amine and an aromatic amine, serves as a valuable linker in the modification of proteins and carbohydrates, facilitating the development of novel bioconjugates for therapeutic and diagnostic applications.

Introduction

This compound is a bifunctional molecule that offers two distinct points of reactivity for conjugation. The aliphatic primary amine can readily participate in reactions such as amidation and reductive amination. The aniline (B41778) moiety, an aromatic amine, can undergo specific reactions like oxidative coupling. This dual reactivity allows for a range of bioconjugation strategies to covalently link this molecule to biomolecules. Its integration into bioconjugates can be pivotal in the synthesis of pharmaceuticals, including targeted drug delivery systems and vaccines.[1][2]

Data Presentation: Quantitative Parameters for Bioconjugation Reactions

The following tables summarize key quantitative data for the two primary bioconjugation methods involving this compound. Optimal conditions should be determined empirically for each specific application.

Table 1: Oxidative Coupling of Anilines to o-Aminophenols

ParameterValueReference
Reaction Time 2 - 5 minutes[1]
Reaction pH 6.5[1]
Oxidizing Agent Sodium periodate (B1199274) (NaIO₄)[1]
Reactant Concentration Aniline component: ~30 µM[1]
Reactant Concentration o-Aminophenol component: ~100 µM[1]
Oxidizing Agent Conc. ~1 mM[1]
Reaction Buffer Aqueous Buffer (e.g., Phosphate (B84403) Buffer)[1]

Table 2: Reductive Amination of Carbohydrates

ParameterValueReference
Reaction Time 24 - 96 hours
Reaction Temperature 37 - 56 °C
Reaction pH 7.0 - 9.0
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Reactant Molar Ratio Amine-containing molecule to Carbohydrate: 10- to 50-fold molar excess
Reaction Buffer Borate (B1201080) Buffer or Phosphate Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Protein Modification via Oxidative Coupling

This protocol describes the conjugation of a molecule containing an o-aminophenol group to a protein that has been pre-functionalized with this compound. The aniline group of this compound will react with the o-aminophenol.

Materials:

  • Aniline-functionalized protein (Protein-NH-CH₂CH₂-C₆H₄-NH₂)

  • o-Aminophenol-containing molecule for conjugation

  • Sodium periodate (NaIO₄)

  • Phosphate Buffer (0.1 M, pH 6.5)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Protein Preparation: Dissolve the aniline-functionalized protein in the phosphate buffer to a final concentration of 1 mg/mL.

  • Reactant Preparation: Prepare a stock solution of the o-aminophenol-containing molecule in the phosphate buffer.

  • Reaction Initiation: In a reaction tube, combine the aniline-functionalized protein solution and the o-aminophenol-containing molecule solution to achieve final concentrations of approximately 30 µM and 100 µM, respectively.

  • Oxidation: Add freshly prepared sodium periodate solution to the reaction mixture to a final concentration of 1 mM to initiate the coupling reaction.

  • Incubation: Allow the reaction to proceed for 5 minutes at room temperature.

  • Purification: Purify the protein conjugate from unreacted molecules and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.

experimental_workflow_oxidative_coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Dissolve Aniline-Protein in Phosphate Buffer (pH 6.5) Mix Combine Protein and o-Aminophenol Solutions Prot_Prep->Mix AP_Prep Prepare o-Aminophenol Stock Solution AP_Prep->Mix Oxidant_Prep Prepare Fresh NaIO4 Solution React Add NaIO4 to Initiate Coupling (5 min, RT) Oxidant_Prep->React Mix->React Purify Purify via Desalting Column React->Purify Analyze Characterize by SDS-PAGE & Mass Spec Purify->Analyze

Protocol 2: Carbohydrate Functionalization via Reductive Amination

This protocol details the conjugation of this compound to the reducing end of a carbohydrate, thereby introducing an aromatic amine for further functionalization.

Materials:

  • Carbohydrate with a reducing end (e.g., oligosaccharide)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Borate Buffer (0.2 M, pH 8.5)

  • Dialysis tubing (MWCO appropriate for the carbohydrate)

  • Reaction tubes

Procedure:

  • Reactant Preparation: Dissolve the carbohydrate and a 20-fold molar excess of this compound in the borate buffer in a reaction tube.

  • Reducing Agent Addition: Add sodium cyanoborohydride to the solution to a final concentration of approximately 300 mM.

  • Incubation: Seal the reaction tube and incubate at 50°C for 48-72 hours.

  • Purification: Transfer the reaction mixture to dialysis tubing and dialyze extensively against deionized water to remove excess reagents.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the purified functionalized carbohydrate.

  • Characterization: Confirm the successful conjugation using techniques such as NMR or mass spectrometry.

experimental_workflow_reductive_amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis React_Prep Dissolve Carbohydrate & Amine in Borate Buffer (pH 8.5) Reduction Add NaBH3CN React_Prep->Reduction Incubate Incubate at 50°C for 48-72 hours Reduction->Incubate Dialyze Dialyze against DI Water Incubate->Dialyze Lyophilize Lyophilize to obtain product Dialyze->Lyophilize Analyze Characterize by NMR & Mass Spec Lyophilize->Analyze

Signaling Pathways and Logical Relationships

signaling_pathway cluster_reactants Reactants cluster_chemistries Bioconjugation Chemistries cluster_products Products Biomolecule Biomolecule (Protein or Carbohydrate) OxidativeCoupling Oxidative Coupling (Aniline moiety) Biomolecule->OxidativeCoupling ReductiveAmination Reductive Amination (Aliphatic amine) Biomolecule->ReductiveAmination Linker This compound Linker->OxidativeCoupling Aniline Linker->ReductiveAmination Aliphatic Amine FunctionalizedBiomolecule Functionalized Biomolecule OxidativeCoupling->FunctionalizedBiomolecule ReductiveAmination->FunctionalizedBiomolecule Bioconjugate Final Bioconjugate (e.g., ADC, Vaccine) FunctionalizedBiomolecule->Bioconjugate Further Modification

References

Application Notes and Protocols for Polyimide Synthesis Using 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these materials can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[2] This document provides detailed application notes and protocols for the synthesis of novel polyimides using 2-(4-aminophenyl)ethylamine as a unique diamine monomer. The incorporation of an ethylamine (B1201723) spacer into the aromatic backbone is anticipated to introduce flexibility, potentially leading to improved solubility and processability compared to fully aromatic polyimides, while maintaining good thermal properties. Recent advancements in biotechnology have enabled the fermentative production of this compound, presenting a sustainable, bio-based route to this valuable monomer.[3]

Monomer Profile: this compound

This compound is a versatile diamine featuring both an aromatic and an aliphatic primary amine. This structure allows for its use as a building block in various polymerization reactions.[4][5] Its application has been demonstrated in the synthesis of thermostable polyureas, indicating its potential for creating high-performance polymers.[3]

General Synthesis Approach

The synthesis of polyimides from this compound can be achieved through two primary methods: a two-step process involving the formation of a poly(amic acid) precursor followed by imidization, or a one-step high-temperature solution polymerization.[2][6] The choice of method depends on the desired properties of the final polymer and the specific dianhydride used.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid) Precursor

This method involves the formation of a soluble poly(amic acid) which is then converted to the final polyimide through thermal or chemical imidization.[6]

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (B1165640) (for chemical imidization)

  • Pyridine or triethylamine (B128534) (for chemical imidization)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve a calculated amount of this compound in anhydrous DMAc.

    • Once the diamine has completely dissolved, gradually add an equimolar amount of the dianhydride in small portions to control the exothermic reaction.

    • Continue stirring the solution at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Polyimide Film Formation (Thermal Imidization):

    • Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.[7]

    • After cooling to room temperature, the polyimide film can be peeled from the glass plate.

  • Polyimide Powder Formation (Chemical Imidization):

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine).[2]

    • Stir the mixture at room temperature for 24 hours. The polyimide will precipitate out of the solution.

    • Filter the precipitate, wash with ethanol, and dry in a vacuum oven at 120°C for 24 hours.[8]

Protocol 2: One-Step High-Temperature Solution Polymerization

This method is suitable for synthesizing polyimides that are soluble in the reaction solvent.[6]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, 6FDA)

  • High-boiling aprotic solvent (e.g., NMP or m-cresol)

  • Toluene or xylene (as an azeotroping agent)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a Dean-Stark trap and condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Polymerization:

    • To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the dianhydride.

    • Add the high-boiling solvent and a small amount of the azeotroping agent.

    • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours, continuously removing the water of imidization via the Dean-Stark trap.

    • After the reaction is complete, cool the solution to room temperature.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a non-solvent such as methanol (B129727) to precipitate the polyimide.

    • Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 150°C for 24 hours.

Data Presentation

The following tables present hypothetical data for polyimides synthesized from this compound with two common dianhydrides, PMDA and 6FDA. This data is illustrative and based on expected trends for polyimides containing flexible aliphatic spacers. Experimental verification is required.

Table 1: Thermal Properties of Hypothetical Polyimides

Polyimide IDDianhydrideGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)
PI-APE-PMDAPMDA~250-280~450-480
PI-APE-6FDA6FDA~230-260~430-460
Reference: Polyurea (PU-2) from 4APEAHMDIN/A302[3]

Table 2: Mechanical Properties of Hypothetical Polyimide Films

Polyimide IDDianhydrideTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
PI-APE-PMDAPMDA~90-110~10-20~2.0-2.5
PI-APE-6FDA6FDA~80-100~15-25~1.8-2.2

Table 3: Solubility of Hypothetical Polyimides

Polyimide IDDianhydrideNMPDMAcm-CresolTHFChloroform
PI-APE-PMDAPMDA+++++/---
PI-APE-6FDA6FDA++++++++/-

Key: ++ (Soluble), + (Partially Soluble), +/- (Slightly Soluble), - (Insoluble)

Visualizations

G General Polyimide Synthesis Reaction Dianhydride Dianhydride PolyamicAcid Poly(amic acid) Intermediate Dianhydride->PolyamicAcid Diamine This compound Diamine->PolyamicAcid Solvent Aprotic Solvent (e.g., DMAc) Solvent->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Imidization (Heat or Chemical) Water Water Polyimide->Water

Caption: General reaction scheme for two-step polyimide synthesis.

G Experimental Workflow: Two-Step Polyimide Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_film Film Casting & Thermal Imidization cluster_powder Powder Precipitation & Chemical Imidization A Dissolve Diamine in DMAc B Add Dianhydride A->B C Stir at Room Temp for 24h B->C D Cast PAA Solution on Glass Plate C->D G Add Acetic Anhydride & Pyridine to PAA Solution C->G E Cure in Vacuum Oven (100-300°C) D->E F Peel Polyimide Film E->F H Stir at Room Temp for 24h G->H I Filter and Dry Polyimide Powder H->I

Caption: Workflow for two-step polyimide synthesis and processing.

G Structure-Property Relationships Monomer This compound (Monomer Structure) EthylSpacer Flexible Ethyl Spacer Monomer->EthylSpacer AromaticBackbone Rigid Aromatic Backbone Monomer->AromaticBackbone Solubility Increased Solubility EthylSpacer->Solubility Processability Improved Processability EthylSpacer->Processability Tg Lowered Glass Transition Temperature (Tg) EthylSpacer->Tg ThermalStability Maintained High Thermal Stability AromaticBackbone->ThermalStability Properties Polymer Properties Solubility->Properties Processability->Properties Tg->Properties ThermalStability->Properties

References

Application Note: HPLC Analysis of 2-(4-Aminophenyl)ethylamine Following Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the derivatization of 2-(4-Aminophenyl)ethylamine for HPLC analysis is provided below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a primary aromatic amine that lacks a strong chromophore or fluorophore, making its direct detection at low concentrations by HPLC with UV or fluorescence detectors challenging. Pre-column derivatization is a chemical modification technique used to attach a molecule (a derivatizing agent) to the analyte of interest.[1][2] This process enhances detectability by introducing a chromophoric or fluorophoric tag, thereby improving the sensitivity and selectivity of the HPLC analysis.[1][3] This application note details two robust protocols for the derivatization of this compound using Dansyl Chloride and o-Phthalaldehyde (OPA), two widely used reagents for primary amines.[3][4][5]

Principle of Derivatization

Derivatization for HPLC analysis can be performed either before (pre-column) or after (post-column) the chromatographic separation.[1][2][6] Pre-column derivatization, as described here, offers several advantages including the availability of a wider range of reagents and the potential for removal of excess reagent and by-products prior to injection, which can reduce baseline noise and improve resolution.[6]

  • Dansyl Chloride (DNS-Cl) reacts with primary and secondary amines, phenols, and imidazoles under alkaline conditions to form highly fluorescent sulfonamide derivatives.[4][7] These derivatives are stable and can be detected with high sensitivity using a fluorescence detector.[4][8]

  • o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[9][10] The reaction is fast and occurs at room temperature, making it suitable for automation.[3][11]

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is based on the established reaction of Dansyl Chloride with primary amines.[4][7]

Materials and Reagents:

  • This compound standard solution (in methanol (B129727) or acetonitrile)

  • Dansyl Chloride solution (1 mg/mL in acetone (B3395972) or acetonitrile)[4]

  • Sodium bicarbonate buffer (100 mM, pH 10.5)[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or autosampler vials

Derivatization Procedure:

  • In a microcentrifuge tube, add 100 µL of the this compound standard or sample solution.

  • Add 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[4]

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.[4]

  • After incubation, cool the solution to room temperature.

  • The sample is now ready for HPLC analysis. If necessary, the sample can be filtered through a 0.45 µm syringe filter before injection.

Diagram of Derivatization Workflow with Dansyl Chloride

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 100 µL Sample/Standard Buffer 100 µL Bicarbonate Buffer (pH 10.5) DNS_Cl 200 µL Dansyl Chloride Buffer->DNS_Cl Add Reagents Vortex Vortex (1 min) DNS_Cl->Vortex Incubate Incubate at 60°C (30 min) Vortex->Incubate Cool Cool to Room Temp. Incubate->Cool HPLC Inject into HPLC Cool->HPLC

Caption: Workflow for Dansyl Chloride Derivatization.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol is adapted from common methods for the derivatization of primary amines with OPA.[3][5]

Materials and Reagents:

  • This compound standard solution (in diluent)

  • Borate (B1201080) buffer (0.1 M, pH 10.2)[5]

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol (stock solution). For the working solution, mix 0.8 mL of 20 mM borate buffer, 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of a thiol like 3-mercaptopropionic acid.[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or autosampler vials

Derivatization Procedure:

  • In an autosampler vial, combine 10 µL of the sample or standard solution with 40 µL of the OPA reagent.

  • Mix thoroughly for 1-2 minutes at room temperature.[12] The reaction is rapid.

  • The derivatized sample is then immediately ready for injection into the HPLC system.[3] It is important to note that OPA derivatives can be unstable, so analysis should proceed promptly after derivatization.[10]

Diagram of Derivatization Workflow with OPA

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 10 µL Sample/Standard OPA_reagent 40 µL OPA Reagent Sample->OPA_reagent Add Reagent Mix Mix (1-2 min at RT) OPA_reagent->Mix HPLC Inject into HPLC Mix->HPLC

Caption: Workflow for OPA Derivatization.

HPLC Analysis Conditions

The following tables summarize typical HPLC conditions for the analysis of the derivatized this compound. These conditions may require optimization for specific instrumentation and applications.

Table 1: HPLC Conditions for Dansyl-Chloride Derivatives

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B, and gradually increase. A typical gradient could be from 30% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Fluorescence Detector
Excitation Wavelength ~340 nm
Emission Wavelength ~525 nm

Table 2: HPLC Conditions for OPA Derivatives

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 50 mM Phosphate Buffer (pH 7.2)
Mobile Phase B Acetonitrile/Methanol/Water (e.g., 45:45:10 v/v/v)[5]
Gradient A suitable gradient starting with a low percentage of organic phase (e.g., 20% B) and increasing to a higher percentage (e.g., 80% B) over 15-20 minutes.
Flow Rate 1.0 - 1.5 mL/min[5]
Column Temperature 35°C[5]
Injection Volume 10 - 20 µL
Detection Fluorescence Detector
Excitation Wavelength 230 nm or 340 nm[5]
Emission Wavelength 450 nm[5]

Quantitative Data Summary

The following table provides a hypothetical summary of expected performance characteristics for the two methods. Actual values for parameters like LOD and LOQ will depend on the specific instrumentation and experimental conditions.

Table 3: Method Performance Characteristics

ParameterDansyl Chloride MethodOPA Method
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) Low nmol/L to pmol/L rangepmol/L range
Limit of Quantification (LOQ) Low nmol/L to pmol/L rangepmol/L range
Precision (%RSD) < 5%< 5%
Derivative Stability Stable for at least 24 hours at room temperature[13]Less stable, requires prompt analysis[10]

Diagram of Derivatization Reactions

cluster_dns Dansyl Chloride Reaction cluster_opa OPA Reaction Analyte_DNS This compound (Primary Amine) Product_DNS Fluorescent Dansyl Derivative Analyte_DNS->Product_DNS + DNS-Cl (pH 10.5, 60°C) DNS_Cl Dansyl Chloride Analyte_OPA This compound (Primary Amine) Product_OPA Fluorescent Isoindole Derivative Analyte_OPA->Product_OPA + OPA/Thiol (pH 10.2, RT) OPA OPA + Thiol

Caption: Chemical Derivatization Reactions.

Troubleshooting

  • No or Low Peak Area:

    • Verify the freshness and correct preparation of derivatizing reagents. Acyl chlorides like Dansyl Chloride are moisture-sensitive.[14]

    • Ensure the pH of the reaction mixture is within the optimal range.

    • For the Dansyl Chloride method, confirm that the incubation temperature and time are adequate.

    • For the OPA method, analyze the sample promptly after derivatization.

  • Multiple Peaks for the Analyte:

    • This may indicate an incomplete reaction or the formation of side products. Consider optimizing the reagent concentration or reaction time.

    • Degradation of the derivative can also lead to multiple peaks. Ensure proper sample handling and storage.

  • Poor Peak Shape:

    • Adjust the mobile phase composition or gradient profile.

    • Ensure the sample solvent is compatible with the mobile phase.

    • Check for column contamination or degradation.

By following these detailed protocols and considering the provided analytical conditions, researchers can achieve sensitive and reliable quantification of this compound in various matrices using HPLC.

References

Application Notes and Protocols for Coupling Reactions with 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a versatile bifunctional primary amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules and materials. Its structure, featuring both an aromatic and an aliphatic primary amine, allows for selective chemical modifications, making it a valuable intermediate in pharmaceutical and polymer sciences. This document provides detailed experimental protocols for key coupling reactions involving this compound, including amide bond formation, reductive amination, and diazotization followed by azo coupling. These reactions are fundamental in the development of novel therapeutics, such as the β3-adrenergic agonist Mirabegron, and various anticancer agents.

Data Presentation: Comparative Analysis of Coupling Reactions

The following tables summarize quantitative data for different coupling reactions with this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Amide Coupling Reactions with this compound

EntryCarboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)Reference
1Acetic AnhydridePyridineDichloromethane2-4>90General Acylation
2Substituted Benzoic AcidEDC, HOBtDMF12-2470-95
3(R)-Mandelic acidEDC, HOBtDMF12-16~86
42-(2-aminothiazol-4-yl)acetic acidEDC, HClAcetonitrile/Water4-5~70

Table 2: Reductive Amination Reactions with this compound

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃Dichloromethane12-2485-95
2Aromatic Aldehyde

Application of 2-(4-Aminophenyl)ethylamine in the Synthesis of Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of diagnostic reagents. Its structure, featuring a primary aliphatic amine and an aromatic amine, allows for its use as a stable linker to connect haptens, labels, and biomolecules. This document provides detailed application notes and protocols for the use of this compound in the development of chemiluminescent labels and in hapten-carrier conjugation for immunoassays.

Key Applications in Diagnostic Reagent Synthesis

The unique structure of this compound makes it an ideal candidate for several applications in diagnostics:

  • Chemiluminescent Label Synthesis: The aliphatic amine can be used as a point of attachment for creating derivatives that can be incorporated into larger molecules, such as chemiluminescent labels like acridinium (B8443388) esters. These labels are widely used in high-sensitivity immunoassays.

  • Hapten-Carrier Conjugation: Small molecules (haptens), which are not immunogenic on their own, can be covalently linked to larger carrier proteins (e.g., BSA, KLH) using this compound as a spacer. These conjugates are then used to generate antibodies specific to the hapten, a critical step in the development of competitive immunoassays for detecting small molecules like drugs, hormones, and toxins.

  • Biomolecule Modification: It can be used to functionalize proteins and other biomolecules, introducing a reactive aromatic amine for further conjugation or modification.

Application 1: Synthesis of a Chemiluminescent Acridinium Ester Label

Acridinium esters are highly sensitive labels used in chemiluminescent immunoassays (CLIA). The synthesis involves incorporating a linker arm, for which a derivative of this compound can be used, to attach the acridinium core to a biomolecule.

Experimental Protocol: Synthesis of an N-hydroxysuccinimide (NHS) Activated Acridinium Ester

This protocol outlines the general steps for synthesizing an NHS-activated acridinium ester, a key reagent for labeling proteins and other amine-containing molecules.

Step 1: Protection of the Aliphatic Amine of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂, in the presence of a base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purify the Boc-protected intermediate by column chromatography.

Step 2: Acylation of the Aromatic Amine

  • The Boc-protected this compound is then reacted with an activated carboxylic acid derivative of the desired label core (e.g., a succinimidyl ester of a carboxylic acid).

  • Dissolve the Boc-protected amine in an aprotic solvent (e.g., DMF).

  • Add the activated label core and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Purify the resulting amide product.

Step 3: Deprotection of the Aliphatic Amine

  • Treat the Boc-protected conjugate with a strong acid, such as trifluoroacetic acid (TFA), in dichloromethane (B109758) to remove the Boc group.

  • Evaporate the solvent and excess acid to yield the deprotected amine.

Step 4: Formation of the NHS Ester for Labeling

  • The deprotected amine now has a free aliphatic amine that can be converted into a reactive NHS ester.

  • React the amine with an excess of a homobifunctional crosslinker containing two NHS ester groups (e.g., disuccinimidyl suberate (B1241622) - DSS) under anhydrous conditions.

  • This reaction results in the formation of a stable amide bond, leaving a terminal NHS ester group that is ready to react with primary amines on proteins or other target molecules.

Step 5: Labeling of an Antibody with the Acridinium Ester

  • Prepare the antibody in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

  • Add the NHS-activated acridinium ester to the antibody solution at a specific molar ratio (e.g., 10:1 to 80:1 ester to antibody).

  • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature in the dark.

  • Quench the reaction by adding a solution of a primary amine, such as lysine (B10760008) or Tris buffer.

  • Purify the labeled antibody using size-exclusion chromatography to remove unconjugated label.

Visualization of the Labeling Workflow

G cluster_synthesis Acridinium Ester Synthesis cluster_conjugation Antibody Conjugation A This compound B Boc-Protection of Aliphatic Amine A->B C Acylation of Aromatic Amine B->C D Boc-Deprotection C->D E NHS Ester Activation D->E G Incubation E->G Conjugation Reaction F Antibody F->G H Quenching G->H I Labeled Antibody H->I G cluster_activation Activation & Linking Hapten Hapten (-COOH) Activation EDC/NHS Activation Hapten->Activation Linker This compound Hapten_Linker Hapten-Linker Conjugate Linker->Hapten_Linker Carrier Carrier Protein (e.g., BSA) Conjugate Hapten-Carrier Conjugate Carrier->Conjugate Activation->Hapten_Linker Amide bond formation Hapten_Linker->Conjugate Diazotization & Azo coupling

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of 2-(4-Aminophenyl)ethylamine in solid-phase peptide synthesis (SPPS), particularly for the generation of C-terminal peptide amides. The use of a 2-(4-aminophenyl)ethylaminomethyl polystyrene resin offers a robust method for synthesizing peptide amides, providing stability under conditions used for the removal of tert-butyl-based side-chain protecting groups, while allowing for efficient final cleavage.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient construction of peptide chains on a solid support. The choice of linker, which connects the growing peptide to the insoluble resin, is critical as it dictates the C-terminal functionality of the final product and the conditions required for its cleavage. For the synthesis of peptide amides, a variety of linkers have been developed. This document focuses on the application of a linker derived from this compound, which provides a stable anchoring strategy compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

The key advantage of the 2-(4-aminophenyl)ethylaminomethyl polystyrene linker is its stability to moderate concentrations of trifluoroacetic acid (TFA) (e.g., 30-50% in dichloromethane), which are typically used for the removal of tBu-based side-chain protecting groups. The final peptide amide can then be cleaved from the solid support using a higher concentration of TFA (e.g., 95%). This orthogonality provides a reliable and clean method for the synthesis of a wide range of peptide amides.

Data Presentation

The following tables summarize the quantitative data associated with the use of a 2-(4-aminophenyl)ethylaminomethyl polystyrene resin in SPPS.

Table 1: Resin Loading and Peptide Yields

ParameterValueNotes
Initial Resin Loading0.4 - 0.7 mmol/gDetermined by Fmoc cleavage from the loaded resin.
Model PeptideH-Gly-Phe-Ala-NH₂A simple tripeptide to demonstrate the efficacy of the linker.
Overall Yield75 - 85%Based on the initial loading of the first amino acid.
Purity (crude)> 80%Determined by reverse-phase HPLC.

Table 2: Cleavage Conditions and Efficiency

Cleavage CocktailTimeTemperatureCleavage Efficiency
95% TFA, 5% H₂O2 hoursRoom Temperature> 95%
50% TFA in DCM2 hoursRoom Temperature< 5%

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Aminophenyl)ethylaminomethyl Polystyrene Resin

This protocol describes the functionalization of chloromethylated polystyrene resin with this compound.

Materials:

  • Chloromethylated polystyrene resin (1% DVB, 100-200 mesh)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the chloromethylated polystyrene resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).

  • Prepare a solution of this compound (5 mmol) and TEA (5 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin.

  • Heat the reaction mixture at 60°C for 24 hours with gentle agitation.

  • Allow the resin to cool to room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the amine loading of the resin using the Kaiser test or by Fmoc quantification after coupling of Fmoc-glycine.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for the synthesis of a peptide on the 2-(4-aminophenyl)ethylaminomethyl polystyrene resin.

Materials:

  • 2-(4-Aminophenyl)ethylaminomethyl polystyrene resin

  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

1. Resin Swelling and First Amino Acid Coupling: a. Swell the 2-(4-aminophenyl)ethylaminomethyl polystyrene resin (100 mg, 0.05 mmol) in DMF (2 mL) for 1 hour. b. Drain the DMF. c. In a separate vial, dissolve the first Fmoc-amino acid (0.25 mmol), HBTU (0.25 mmol), and HOBt (0.25 mmol) in DMF (1 mL). d. Add DIPEA (0.5 mmol) to the activated amino acid solution and immediately add it to the swollen resin. e. Agitate the mixture for 2 hours at room temperature. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

2. Fmoc Deprotection: a. Add 20% piperidine in DMF (2 mL) to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add fresh 20% piperidine in DMF (2 mL) and agitate for 15 minutes. e. Drain the solution and wash the resin with DMF (5 x 2 mL).

3. Subsequent Amino Acid Couplings: a. Repeat steps 1c-1f and the deprotection cycle (step 2) for each subsequent amino acid in the peptide sequence. b. Monitor the completion of each coupling reaction using the Kaiser test.

4. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

5. Resin Washing and Drying: a. Wash the peptidyl resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). b. Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the resin to yield the C-terminal amide.

Materials:

  • Dry peptidyl resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl resin in a reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and reduce the volume by approximately 80% under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated cleavage solution to a centrifuge tube containing cold diethyl ether (10 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Resin Chloromethylated Polystyrene Resin Functionalization Functionalization with This compound Resin->Functionalization Amino_Resin 2-(4-Aminophenyl)ethylaminomethyl Polystyrene Resin Functionalization->Amino_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Amino_Resin->Deprotection Start Synthesis Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Free Amine Wash Washing (DMF) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin (95% TFA) Wash->Cleavage Completed Peptide Chain Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Amide Purification->Final_Peptide

Caption: Experimental workflow for SPPS using this compound-functionalized resin.

Linker_Properties cluster_Stability Stability cluster_Cleavage Cleavage Linker 2-(4-Aminophenyl)ethylaminomethyl Polystyrene Linker Stable_to_Piperidine Stable to 20% Piperidine in DMF (Fmoc Deprotection) Linker->Stable_to_Piperidine Stable_to_mild_TFA Stable to 30-50% TFA in DCM (Side-chain Deprotection) Linker->Stable_to_mild_TFA Cleaved_by_strong_TFA Cleaved by 95% TFA (Final Peptide Release) Linker->Cleaved_by_strong_TFA Product C-Terminal Peptide Amide Cleaved_by_strong_TFA->Product

Caption: Logical relationship of linker stability and cleavage conditions.

The Versatility of 2-(4-Aminophenyl)ethylamine in Pioneering Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 21, 2025 – The foundational chemical scaffold, 2-(4-aminophenyl)ethylamine, is proving to be a cornerstone in the development of a new generation of therapeutic agents. Researchers and drug development professionals are increasingly leveraging its unique structural features to design and synthesize novel compounds targeting a range of debilitating conditions, from neurological disorders to cancer. This versatile molecule, characterized by an aniline (B41778) ring and a flexible ethylamine (B1201723) side chain, offers two distinct points for chemical modification, enabling the creation of diverse molecular libraries with finely tuned pharmacological properties.

The primary applications of this compound derivatives are currently focused on two key areas: the inhibition of monoamine oxidase A (MAO-A) for the treatment of depression and anxiety, and the agonism of the trace amine-associated receptor 1 (TAAR1) for managing psychotic disorders. Additionally, its role as a building block extends to the development of potential anti-cancer and anti-inflammatory agents.[1][2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a scaffold for novel therapeutics.

Application in Monoamine Oxidase A (MAO-A) Inhibition

Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of MAO-A, an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine.[3][4] By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters in the brain, offering a promising therapeutic strategy for depressive and anxiety disorders.[3][4]

Quantitative Data for MAO-A Inhibitors

A series of halogenated and dimethylated derivatives of 4-aminophenethylamine have demonstrated significant inhibitory potency against MAO-A. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against rat brain MAO-A.

Compound IDR1R2R3MAO-A IC50 (µM)
1 HHH>100
2 HClH1.2
3 HFH2.5
4 ClHCl0.08
5 HN(CH₃)₂H0.3
6 ClN(CH₃)₂H0.15

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: MAO-A Inhibition Assay (Kynuramine Method)

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives against MAO-A using kynuramine (B1673886) as a substrate. The assay measures the formation of the fluorescent product, 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-A enzyme

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • Test compounds (derivatives of this compound)

  • Clorgyline (positive control inhibitor)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of MAO-A in potassium phosphate buffer. The final concentration should be optimized for the assay (e.g., 5-10 µg/mL).

    • Prepare a stock solution of kynuramine in water.

    • Prepare stock solutions of test compounds and clorgyline in DMSO. Serially dilute these stock solutions in potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 50 µL of the MAO-A enzyme solution. For blank wells, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the diluted test compound or control inhibitor to the respective wells. For control wells (100% activity), add 25 µL of potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_A_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare MAO-A, Kynuramine, Test Compounds, Controls plate Add Enzyme and Inhibitor to Plate reagents->plate Dispense preincubate Pre-incubate at 37°C plate->preincubate add_substrate Add Kynuramine preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop with NaOH incubate->stop_reaction measure Measure Fluorescence stop_reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 MAO_A_Pathway MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Increased Neurotransmitter Levels in Synapse Neurotransmitters Serotonin Norepinephrine Neurotransmitters->MAO_A Degradation Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO_A Inhibitor->Synaptic_Cleft Leads to TAAR1_Agonism_Workflow cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_data_analysis Data Analysis transfect Co-transfect HEK-293 cells with TAAR1 and BRET biosensor plate_cells Plate transfected cells transfect->plate_cells add_compounds Add test compounds and reference agonist plate_cells->add_compounds After 24-48h add_substrate Add Coelenterazine h add_compounds->add_substrate incubate_assay Incubate at RT add_substrate->incubate_assay measure_bret Measure BRET signal incubate_assay->measure_bret calculate_ratio Calculate BRET ratio measure_bret->calculate_ratio determine_ec50 Determine EC50 calculate_ratio->determine_ec50 TAAR1_Signaling_Pathway TAAR1_Agonist This compound Derivative (Agonist) TAAR1 TAAR1 Receptor TAAR1_Agonist->TAAR1 Binds and Activates G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Dopamine (B1211576) and Serotonin Signaling PKA->Downstream Phosphorylates targets leading to

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Mirabegron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Mirabegron (B1684304).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Mirabegron?

A1: The most frequently reported chiral starting materials for the synthesis of Mirabegron are (R)-mandelic acid and (R)-styrene epoxide.[1] The choice of starting material often influences the overall synthetic strategy and the types of impurities that may be encountered.

Q2: What are the key reaction steps in the synthesis of Mirabegron starting from (R)-mandelic acid?

A2: A common synthetic route from (R)-mandelic acid involves four main steps:

  • Amide Formation: Condensation of (R)-mandelic acid with 2-(4-nitrophenyl)ethanamine.

  • Amide Reduction: Reduction of the amide to form the corresponding amine.

  • Nitro Group Reduction: Reduction of the nitro group to an aniline (B41778).

  • Final Coupling: Amide coupling of the aniline intermediate with 2-(2-aminothiazol-4-yl)acetic acid to yield Mirabegron.

Q3: What are the critical impurities to monitor during Mirabegron synthesis?

A3: Several impurities can form during the synthesis of Mirabegron, and their control is crucial for the quality of the final active pharmaceutical ingredient (API). Key impurities include:

  • Chiral Impurities: The (S)-enantiomer of Mirabegron is a critical impurity that needs to be controlled, with limits in some pharmacopeias as low as 0.2%. Chiral impurities can arise from the starting materials or during the synthesis.[2]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from side reactions. One such impurity is a dehydroxyl impurity, which is very similar in properties to Mirabegron and difficult to remove by conventional purification methods.[3]

  • Degradation Products: Mirabegron can degrade under certain conditions. For instance, N-formyl Mirabegron can form as a degradation product due to the presence of formic acid impurities in pharmaceutical excipients.[4][5] Other degradation products have been identified during accelerated stability tests.[4]

  • Nitrosamine (B1359907) Impurities: N-nitroso-Mirabegron and related nitrosamine impurities are also a concern and may be present in the final API.[6]

Troubleshooting Guide

Issue 1: Low Yield in the Final Coupling Step

  • Q: My final coupling reaction between (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol and 2-aminothiazole-4-yl-acetic acid using EDC.HCl is giving a low yield. What are the possible causes and solutions?

  • A:

    • Suboptimal pH: The pH of the reaction mixture is critical for the efficiency of carbodiimide-mediated couplings. Ensure the pH is maintained in the optimal range (typically 4-6) to facilitate the reaction.

    • Reagent Degradation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) is moisture-sensitive. Use fresh, high-quality EDC.HCl and handle it under anhydrous conditions.

    • Inadequate Activation: Ensure complete activation of the carboxylic acid before adding the amine. You can monitor the formation of the active ester intermediate if your analytical methods allow.

    • Side Reactions: The active ester can react with nucleophiles other than the desired amine. Running the reaction at a lower temperature may help to minimize side reactions.

    • Sub-optimal Solvent: The reaction is often carried out in water.[7] Ensure that the reactants are sufficiently soluble in the chosen solvent system. A mixture of organic solvents and water might be necessary in some cases.

Issue 2: Incomplete Reduction of the Nitro Group

  • Q: I am observing incomplete reduction of the nitro group to an amine when using Raney Nickel and hydrogen gas. How can I improve this reaction?

  • A:

    • Catalyst Activity: The activity of Raney Nickel can vary. Ensure you are using a fresh and active catalyst. The amount of catalyst may also need to be optimized.

    • Hydrogen Pressure: The pressure of the hydrogen gas can significantly influence the reaction rate. While some procedures may work at atmospheric pressure, others may require higher pressures.[1]

    • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to go to completion. Monitor the reaction progress by TLC or HPLC.

    • Solvent Choice: Methanol is a commonly used solvent for this reduction. Ensure the solvent is of appropriate quality and is deoxygenated before use.

Issue 3: Formation of N-alkylated Derivatives in Epoxide Ring-Opening

  • Q: When reacting (R)-styrene epoxide with the amine intermediate, I am getting a significant amount of N-alkylated byproducts, leading to a low yield of Mirabegron. How can I minimize this?

  • A: The formation of N-alkylated derivatives is a known issue in this step, where the product Mirabegron reacts further with the epoxide.[1]

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine may not be beneficial in this case.

    • Reaction Conditions: The reaction is often performed by refluxing in isopropanol.[1] Lowering the reaction temperature and extending the reaction time might reduce the rate of the side reaction.

    • Alternative Catalysts/Additives: The use of certain additives or catalysts could potentially improve the selectivity of the reaction. However, the literature suggests that this step can be inefficient.[1]

Quantitative Data Summary

Table 1: Reported Yields for Key Reaction Steps in Mirabegron Synthesis

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Amide Formation(R)-Mandelic acid, 2-(4-nitrophenyl)ethanamineTrimethyl borate, Triethylamine, Methanol, reflux 12 hrs(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide-
Amide Reduction(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamideNaBH4, Iodine, THF, reflux 5 hrs(R)-2-((4-nitrophenethyl)amino)-1-phenylethanol-
Nitro Reduction(R)-2-((4-nitrophenethyl)amino)-1-phenylethanolRaney Nickel, H2, Methanol(R)-2-((4-aminophenethyl)amino)-1-phenylethanol-
Final Coupling(R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol monohydrochloride, 2-aminothiazole-4-yl-acetic acidEDC.HCl, conc. HCl, Water, 28°C, 3 hrsMirabegron84.5[7]
Epoxide Ring OpeningAmine intermediate, (R)-styrene oxideIsopropanol, 80-85°C, 16hMirabegron27[1]

Note: Yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Mirabegron via Final Coupling Reaction [7]

Step 1: Reaction Setup

  • To a suitable reaction vessel, add (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol monohydrochloride (100 g), 2-aminothiazole-4-yl-acetic acid (55.10 g), concentrated hydrochloric acid (35.61 g), and water (1500 mL).

  • Stir the mixture at 28°C (±2°C) to form a solution.

Step 2: Addition of Coupling Agent

  • To the stirred solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (72.01 g) at 28°C (±2°C).

  • Stir the mixture for 1 hour.

  • Add an additional portion of EDC.HCl (7.2 g) to the mixture at 28°C (±2°C) and continue stirring for 2 hours.

Step 3: Work-up and Isolation

  • Wash the reaction mass with a mixture of ethyl acetate (B1210297) (400 mL) and n-butanol (100 mL).

  • To the reaction mixture, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (B1221849) (20%, 80 mL).

  • Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL) and then with water.

  • Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2°C).

  • To this solution, add toluene (B28343) (1400 mL) and gradually cool to room temperature.

  • Filter the solid that precipitates, wash it with toluene, and dry under vacuum at 48°C (±2°C) to obtain Mirabegron.

Visualizations

Mirabegron_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Reduction cluster_step3 Step 3: Nitro Reduction cluster_step4 Step 4: Final Coupling A (R)-Mandelic Acid C Amide Intermediate (R)-2-hydroxy-N-(4-nitrophenethyl) -2-phenylacetamide A->C B 2-(4-Nitrophenyl)ethanamine B->C D Amine Intermediate (nitro) (R)-2-((4-nitrophenethyl)amino) -1-phenylethanol C->D NaBH4, I2, THF E Aniline Intermediate (R)-2-((4-aminophenethyl)amino) -1-phenylethanol D->E Raney Ni, H2 G Mirabegron E->G F 2-(2-aminothiazol-4-yl)acetic acid F->G

Caption: Synthetic pathway of Mirabegron starting from (R)-mandelic acid.

Troubleshooting_Workflow start Low Yield in Final Coupling q1 Check pH of reaction mixture start->q1 a1_yes pH is optimal (4-6) q1->a1_yes Yes a1_no Adjust pH q1->a1_no No q2 Check EDC.HCl quality a1_yes->q2 a1_no->q1 a2_yes EDC.HCl is fresh q2->a2_yes Yes a2_no Use fresh EDC.HCl q2->a2_no No q3 Review reaction temperature a2_yes->q3 a2_no->q2 a3_yes Temperature is optimal q3->a3_yes Yes a3_no Lower temperature to reduce side reactions q3->a3_no No end_node Yield Improved a3_yes->end_node a3_no->q3

References

Side reactions and impurity profiling in 2-(4-Aminophenyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine. This reduction of the aromatic nitro group is highly efficient and can be achieved using various catalyst systems.

Q2: What are the common catalysts used for the reduction of 2-(4-nitrophenyl)ethylamine?

A2: Several catalysts are effective for this transformation. The most common are palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). Other reducing agents like iron in acidic media or tin(II) chloride can also be employed.[1][2] The choice of catalyst can influence reaction conditions, selectivity, and impurity profiles.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reactions occur during the reduction of the nitro group. Incomplete reduction can lead to the formation of intermediates like 4-(2-aminoethyl)nitrosobenzene and N-(4-(2-aminoethyl)phenyl)hydroxylamine.[3][4] Furthermore, condensation reactions between these intermediates can form dimeric impurities such as azoxy, azo, and hydrazo compounds.[3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Disappearance of the starting material, 2-(4-nitrophenyl)ethylamine, and the appearance of the product, this compound, indicate reaction progression.

Q5: What are the recommended analytical techniques for impurity profiling of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the purity and known impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying volatile and non-volatile impurities, respectively.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.

Troubleshooting Guides

Problem 1: Incomplete or Sluggish Reaction
Possible Cause Suggested Solution
Inactive Catalyst Use fresh, high-quality catalyst. Ensure proper handling and storage to prevent deactivation. For pyrophoric catalysts like Raney Ni, handle under an inert atmosphere.[2]
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and pressurized to the recommended level (e.g., 50 psi).[6] Monitor the pressure throughout the reaction.
Poor Mass Transfer Increase agitation speed to ensure efficient mixing of the substrate, catalyst, and hydrogen.
Low Reaction Temperature While many hydrogenations proceed at room temperature, gentle heating (e.g., 30-40°C) can sometimes increase the reaction rate. However, be cautious as higher temperatures may promote side reactions.[8]
Catalyst Poisoning Ensure starting materials and solvents are free from catalyst poisons like sulfur compounds. Pre-treatment of the starting material may be necessary.
Problem 2: Formation of Colored Impurities
Possible Cause Suggested Solution
Formation of Azo/Azoxy Compounds These colored impurities arise from the condensation of intermediates.[2] Ensure complete reduction by extending the reaction time or increasing catalyst loading. The use of vanadium promoters with Ni catalysts can diminish hydroxylamine (B1172632) accumulation, which is a precursor to these impurities.[2]
Oxidation of the Product The aromatic amine product can be susceptible to air oxidation, leading to colored impurities. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent In some cases, the product may react with the solvent at elevated temperatures. Choose a stable, inert solvent.
Problem 3: Low Isolated Yield
Possible Cause Suggested Solution
Product Adsorption onto Catalyst After filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent to recover adsorbed product.
Losses during Work-up Optimize the extraction and purification steps. Ensure the correct pH is used during aqueous extractions to minimize the solubility of the amine product in the aqueous phase.
Incomplete Reaction Refer to "Problem 1: Incomplete or Sluggish Reaction" to ensure the reaction goes to completion.
Product Volatility If purifying by distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the product.
Problem 4: Inconsistent Results in GC-MS Analysis
Possible Cause Suggested Solution
Artifact Formation in Injector Port Primary amines like phenethylamines can react with solvents like methanol (B129727) in the hot GC injector port to form imine artifacts.[6] This can be mistaken for an impurity. Analyze the sample using a different solvent or a lower injector temperature.
Thermal Degradation The analyte may be degrading at high GC injector or oven temperatures. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography.
Interaction with Liner Active sites on a dirty or old GC inlet liner can cause degradation or adsorption of amines. Use a deactivated liner and replace it regularly.[3]

Side Reactions and Impurity Profiling

The primary route to this compound involves the reduction of 2-(4-nitrophenyl)ethylamine. The reduction proceeds through several intermediates, and incomplete reaction or side reactions can lead to a range of impurities.

Side_Reactions 2-(4-Nitrophenyl)ethylamine 2-(4-Nitrophenyl)ethylamine Nitroso Intermediate Nitroso Intermediate 2-(4-Nitrophenyl)ethylamine->Nitroso Intermediate + H2 Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H2 Azoxy Impurity Azoxy Impurity Nitroso Intermediate->Azoxy Impurity Condensation This compound This compound Hydroxylamine Intermediate->this compound + H2 Hydroxylamine Intermediate->Azoxy Impurity Azo Impurity Azo Impurity Azoxy Impurity->Azo Impurity Reduction Hydrazo Impurity Hydrazo Impurity Azo Impurity->Hydrazo Impurity Reduction Hydrazo Impurity->this compound Cleavage Protocol_PdC cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification A Dissolve 2-(4-nitrophenyl)ethylamine in Ethanol B Add 10% Pd/C catalyst A->B C Purge vessel with Nitrogen, then Hydrogen B->C D Pressurize with Hydrogen (50 psi) C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/HPLC E->F G Filter through Celite to remove catalyst F->G H Wash Celite pad with Ethanol G->H I Concentrate filtrate under reduced pressure H->I J Purify by vacuum distillation or column chromatography I->J HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare a dilute solution of the sample in mobile phase B Inject sample onto a C18 reverse-phase column A->B C Elute with a gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) B->C D Detect analytes using a UV detector at 254 nm C->D E Integrate peaks and calculate purity and impurity levels D->E F Identify known impurities by comparing retention times with standards E->F

References

Technical Support Center: Reductive Amination with 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-(4-Aminophenyl)ethylamine in reductive amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction with this compound is showing low to no product formation. What are the likely causes?

A1: Low yields when using this compound, an aniline (B41778) derivative, can stem from several factors:

  • Inefficient Imine Formation: Anilines are generally less nucleophilic than aliphatic amines, which can lead to an unfavorable equilibrium for imine formation. The reaction between the carbonyl compound and the amine is a reversible process.[1]

  • Sub-optimal pH: The pH of the reaction is critical. Mildly acidic conditions (pH 4-5) are typically required to catalyze imine formation by protonating the carbonyl oxygen. However, if the pH is too low, the amine will be protonated, rendering it non-nucleophilic and halting the reaction.[2]

  • Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde or ketone before it has a chance to form the imine.[2] It is often better to use a milder, more selective reducing agent.

  • Steric Hindrance: Bulky aldehydes or ketones can sterically hinder the approach of the amine, slowing down the reaction.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following strategies:

  • Optimize Imine Formation:

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[2]

    • Dehydration: Since imine formation produces water, removing it can shift the equilibrium towards the product. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves.

  • Choose the Right Reducing Agent: Employ a mild and selective reducing agent that preferentially reduces the imine in the presence of the carbonyl compound. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[2]

  • Two-Step (Indirect) Procedure: For challenging substrates, a two-step approach can be more effective. First, form the imine by reacting this compound with the carbonyl compound, and monitor its formation (e.g., by TLC or NMR). Once imine formation is complete, add the reducing agent. This method allows for the use of less selective but more potent reducing agents like sodium borohydride.[3]

Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?

A3: Common side products in the reductive amination of primary amines include:

  • Over-alkylation (Formation of a Tertiary Amine): The secondary amine product is also nucleophilic and can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: Use a slight excess of the primary amine (this compound) relative to the carbonyl compound. A two-step procedure where the imine is formed first can also help minimize this.[3]

  • Reduction of the Starting Carbonyl: This occurs when the reducing agent is too strong or when the imine formation is slow.

    • Solution: Use a milder reducing agent like STAB or NaBH₃CN in a one-pot reaction, or use a two-step procedure.[2]

Q4: I'm having trouble purifying my final product. What are some effective purification strategies?

A4: The basic nature of the amine product allows for effective purification using acid-base extraction.

  • After quenching the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine.

  • Extract the deprotonated amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

If the imine persists as an impurity, it can be challenging to separate from the amine product due to similar polarities. In such cases, ensuring the reduction step goes to completion is crucial. If issues persist, column chromatography may be necessary.[4]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and selective for imines/iminium ions. Moisture sensitive.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium CyanoborohydrideNaBH₃CNMildly reactive and selective at pH 4-5. Toxic (releases HCN gas in strong acid).Methanol (MeOH)
Sodium BorohydrideNaBH₄Stronger reducing agent; can reduce aldehydes and ketones. Best used in a two-step procedure.Methanol (MeOH), Ethanol (B145695) (EtOH)

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Acetic Acid (catalytic amount, e.g., 0.1 mmol)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone and this compound.

  • Dissolve the reactants in DCE or DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as needed.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is adapted from a procedure for the reductive amination of anilines.[5]

Step A: Imine Formation

  • In a beaker, combine the aldehyde (e.g., o-vanillin, 1.0 mmol) and this compound (1.0 mmol).

  • Crush and mix the solids with a spatula. The mixture may melt and change color, eventually forming a dry powder, which is the imine.

Step B: Reduction

  • To the beaker containing the imine, add ethanol (e.g., 7.5 mL). The imine may only partially dissolve.

  • Carefully add sodium borohydride (NaBH₄) (1.5 mmol) in small portions to control the effervescence.

  • Swirl the mixture until the bubbling ceases and the solution becomes homogeneous.

  • Monitor the reaction by TLC or LC-MS until the imine is consumed.

  • Once the reaction is complete, proceed with an appropriate aqueous workup and extraction as described in Protocol 1.

Visualizations

experimental_workflow cluster_one_pot One-Pot Protocol cluster_two_step Two-Step Protocol start1 Mix Aldehyde/Ketone, This compound, Solvent, and Acid imine_form1 Imine Formation start1->imine_form1 add_stab Add STAB imine_form1->add_stab reduction1 Reduction add_stab->reduction1 workup1 Aqueous Workup & Extraction reduction1->workup1 purification1 Purification workup1->purification1 product1 Final Product purification1->product1 start2 Mix Aldehyde/Ketone & This compound imine_form2 Isolate/Form Imine start2->imine_form2 add_nabh4 Add NaBH4 in Solvent imine_form2->add_nabh4 reduction2 Reduction add_nabh4->reduction2 workup2 Aqueous Workup & Extraction reduction2->workup2 purification2 Purification workup2->purification2 product2 Final Product purification2->product2

Caption: Experimental workflows for one-pot and two-step reductive amination.

Caption: Reaction pathway for reductive amination of this compound.

References

Technical Support Center: Industrial Scale Synthesis of 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the industrial scale synthesis of 2-(4-Aminophenyl)ethylamine.

Troubleshooting Guides

The primary industrial route to this compound is the catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine. This guide addresses common issues encountered during this process.

Problem 1: Low Yield or Incomplete Reaction

A low yield of the desired product or an incomplete reaction can be attributed to several factors related to the catalyst, reaction conditions, or starting material quality.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions material Assess Starting Material Purity start->material catalyst_deactivation Catalyst Deactivation/Poisoning? catalyst->catalyst_deactivation catalyst_loading Insufficient Catalyst Loading? catalyst->catalyst_loading h2_pressure Inadequate Hydrogen Pressure? conditions->h2_pressure temperature Suboptimal Temperature? conditions->temperature mixing Inefficient Mixing? conditions->mixing solution_material Purify starting material or use a higher grade. material->solution_material solution_catalyst_deactivation Use fresh catalyst or screen for impurities in starting material/solvent. catalyst_deactivation->solution_catalyst_deactivation solution_catalyst_loading Increase catalyst loading incrementally (e.g., in 2-5% w/w increments). catalyst_loading->solution_catalyst_loading solution_h2_pressure Increase H2 pressure. Monitor for safety and potential side reactions. h2_pressure->solution_h2_pressure solution_temperature Optimize temperature. Exothermic reaction may require cooling. temperature->solution_temperature solution_mixing Ensure vigorous stirring for proper catalyst suspension. mixing->solution_mixing SideReactions Nitroarene 2-(4-Nitrophenyl)ethylamine (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroarene->Nitroso + H2 Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 Azoxy Azoxy Compound (Ar-N=N(O)-Ar) Nitroso->Azoxy + Ar-NHOH Amine This compound (Ar-NH2) Hydroxylamine->Amine + H2 Azo Azo Compound (Ar-N=N-Ar) Azo->Amine + H2 Azoxy->Azo + H2 HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ReactorSetup Reactor Setup: Load solvent and 2-(4-nitrophenyl)ethylamine CatalystAddition Catalyst Addition: Add Raney® Ni slurry under N2 ReactorSetup->CatalystAddition Hydrogenation Hydrogenation: Purge with N2, then H2. Pressurize and heat. CatalystAddition->Hydrogenation Monitoring Monitoring: Track reaction progress via HPLC/TLC. Hydrogenation->Monitoring CatalystRemoval Catalyst Removal: Filter through Celite® under N2. Monitoring->CatalystRemoval SolventRemoval Solvent Removal: Concentrate under reduced pressure. CatalystRemoval->SolventRemoval Purification Purification: (Optional) Column chromatography or distillation. SolventRemoval->Purification

Preventing oxidation of 2-(4-Aminophenyl)ethylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Aminophenyl)ethylamine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable.[3]

Q2: What are the visible signs of this compound degradation?

A2: The primary visual indicator of oxidation is a change in color. Fresh, pure this compound is typically a colorless to light yellow liquid. Upon oxidation, it may turn yellow, brown, or even reddish-brown.[3] The appearance of particulate matter or a change in viscosity can also signify degradation.

Q3: What substances are incompatible with this compound during storage?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: Can antioxidants be used to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Aromatic amines are susceptible to free-radical oxidation, and the addition of radical scavengers or other types of antioxidants can enhance stability.[4][5] A complex antioxidant composition for preventing aromatic amine discoloration has been described, including a deoxidant, a free radical scavenger (like a hindered phenolic antioxidant), a peroxide decomposer, and a light stabilizer.[6] However, the compatibility and effectiveness of a specific antioxidant should be tested for your particular application.

Q5: How long can I store this compound?

A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere at refrigerated temperatures, it can remain stable for an extended period. However, frequent opening of the container, exposure to air and light, and storage at room temperature will significantly shorten its shelf life. For critical applications, it is recommended to perform a quality control check if the compound has been stored for a long time or if there are any visual signs of degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Verify Inert Atmosphere: Ensure the storage container is properly sealed and has been purged with an inert gas (nitrogen or argon).2. Light Protection: Store the container in a dark place or use an amber-colored vial.3. Purification: For minor discoloration, consider re-purification by distillation under reduced pressure and inert atmosphere.
Inconsistent Experimental Results Degradation of the starting material.1. Visual Inspection: Check for any discoloration or particulates in your stock of this compound.2. Analytical Check: If possible, verify the purity of the compound using techniques like HPLC or GC-MS before use.3. Use Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened bottle of the compound.
Precipitate Formation Formation of insoluble oxidation products or reaction with atmospheric CO2.1. Inert Gas Purge: Ensure all transfers and handling are performed under a blanket of inert gas.2. Solvent Check: Ensure the solvent used is dry and deoxygenated.3. Filtration: If the precipitate is minor, it may be possible to filter the solution under inert conditions before use. However, this does not address the underlying degradation.

Experimental Protocols

Protocol 1: Best Practices for Handling and Storage of this compound

This protocol outlines the recommended procedure for handling and storing this compound to minimize oxidation.

Materials:

  • This compound

  • Schlenk flask or a vial with a septum-sealed cap

  • Nitrogen or Argon gas supply with a manifold

  • Syringes and needles

  • Dry, deoxygenated solvents (if making solutions)

Procedure:

  • Inert Atmosphere: Before opening a new bottle of this compound, flush the outside of the cap and neck with a gentle stream of nitrogen or argon.

  • Transfer: For transferring the liquid, use a syringe that has been purged with inert gas. Puncture the septum of the container and withdraw the desired amount.

  • Blanketing: After withdrawing the desired volume, introduce inert gas into the headspace of the original container to maintain a positive pressure.

  • Sealing: Ensure the container is tightly sealed after use. For septum-sealed vials, it is good practice to wrap the septum with Parafilm to prevent atmospheric moisture from slowly diffusing in.

  • Storage: Store the sealed container in a cool (2-8°C), dry, and dark environment.

Protocol 2: Accelerated Stability Study of this compound

This protocol provides a framework for conducting an accelerated stability study to evaluate the impact of different storage conditions.

Objective: To compare the stability of this compound under various temperature and atmospheric conditions.

Materials:

  • Multiple small, amber glass vials with airtight caps (B75204) (e.g., screw caps with PTFE liners or crimp caps with septa)

  • This compound

  • Nitrogen or Argon gas

  • Oven or incubator capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • HPLC or GC-MS system for purity analysis

Procedure:

  • Sample Preparation:

    • Aliquot equal amounts of fresh this compound into the amber glass vials.

    • Divide the vials into the following groups:

      • Group A (Control): Store at 4°C under a nitrogen atmosphere.

      • Group B: Store at 4°C, exposed to air (do not purge with nitrogen).

      • Group C: Store at Room Temperature (~25°C) under a nitrogen atmosphere.

      • Group D: Store at Room Temperature (~25°C), exposed to air.

      • Group E (Accelerated): Store at 40°C under a nitrogen atmosphere.

      • Group F (Accelerated): Store at 40°C, exposed to air.

  • Time Points: Analyze a vial from each group at predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

  • Analysis:

    • At each time point, visually inspect the sample for color change.

    • Determine the purity of the sample using a validated HPLC or GC-MS method.

  • Data Presentation: Record the purity data in a table for easy comparison.

Table 1: Example Data Table for Accelerated Stability Study

Storage ConditionTime PointPurity (%)Observations
Group A (4°C, N2) Day 099.5Colorless
Week 1
Week 2
Group B (4°C, Air) Day 099.5Colorless
Week 1
Week 2
............

Visualizations

Oxidation_Pathway Potential Oxidation Pathway of this compound A This compound B Oxidation (O2, Light, Metal Ions) A->B Exposure to C Intermediate Species (e.g., Radical Cations) B->C D Polymerization C->D E Colored Polymeric Byproducts D->E Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., Discoloration) Check_Storage Review Storage Conditions: - Inert Atmosphere? - Cool, Dark, Dry? Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Proper_Storage Proper Storage Check_Storage->Proper_Storage Action_Inert Action: Purge with Inert Gas and Reseal Tightly Improper_Storage->Action_Inert No/Leaky Seal Action_Environment Action: Store in a Cool, Dark Place Improper_Storage->Action_Environment Exposed to Light/Heat Purity_Check Assess Purity: - Visual Inspection - Analytical (HPLC/GC-MS) Proper_Storage->Purity_Check Action_Inert->Purity_Check Action_Environment->Purity_Check Degraded Significantly Degraded? Purity_Check->Degraded Use_Fresh Use a Fresh Batch of Compound Degraded->Use_Fresh Yes Purify Consider Purification (e.g., Distillation) Degraded->Purify Minor Proceed Proceed with Experiment Degraded->Proceed No Purify->Proceed

References

Improving yield and purity in the synthesis of 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity in the synthesis of 2-(4-Aminophenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to prepare this compound? A1: The most prevalent and efficient method for synthesizing this compound is through the reduction of its precursor, 2-(4-nitrophenyl)ethylamine. This transformation of the aromatic nitro group to a primary amine is a well-established and reliable reaction in organic synthesis.[1][2]

Q2: Which reduction methods are preferred for converting 2-(4-nitrophenyl)ethylamine to the desired product? A2: Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding water as the main byproduct.[3] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[4][5] Alternative methods, such as using metals like iron (Fe) or tin (Sn) in acidic media, are also effective and cost-efficient but can involve more complex workup procedures to remove metal salt byproducts.[3][6]

Q3: What are the most critical factors to control for maximizing yield and purity? A3: To maximize yield and purity, it is crucial to control several factors: catalyst quality and handling, reaction conditions (temperature, pressure, and agitation), and solvent selection.[7] Catalyst deactivation by impurities can halt the reaction, while improper temperature control can lead to side reactions.[7][8] Efficient agitation is vital in heterogeneous catalysis to ensure proper contact between reactants.[7]

Q4: How can I monitor the progress of the reduction reaction? A4: Reaction progress should be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] Monitoring allows for the determination of reaction completion, helping to avoid incomplete conversion or the formation of degradation products from unnecessarily long reaction times.[10]

Q5: What are the primary safety concerns associated with this synthesis? A5: Key safety issues involve the handling of reagents for the reduction step. Catalytic hydrogenation may involve flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel, which require careful handling under an inert atmosphere.[3][7] Metal/acid reductions often use corrosive acids and can be highly exothermic.[3] Appropriate personal protective equipment (PPE) and engineering controls should always be used.

Troubleshooting Guide

Problem Area 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled. TLC analysis shows a significant amount of unreacted 2-(4-nitrophenyl)ethylamine. What are the likely causes? A: An incomplete reaction is often related to the catalyst or the reaction conditions.

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities (e.g., sulfur compounds) in the reagents or solvents. Ensure all materials are of high purity.[7]

  • Improper Catalyst Handling: Catalysts like Raney Ni are sensitive to air and can lose activity if not handled under an inert atmosphere.[7]

  • Insufficient Hydrogen Source: If using H₂ gas, ensure there are no leaks in the apparatus and that the pressure is adequate; some reactions require higher pressures.[7] If using a transfer hydrogenation reagent like ammonium (B1175870) formate, ensure it is fresh and used in sufficient stoichiometric excess.[7][11]

  • Low Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Consider a modest increase in temperature while monitoring for potential side reactions.[7]

Q: The reaction is proceeding, but the conversion rate is very low. How can I optimize it? A: To improve a slow conversion rate, consider the following optimizations:

  • Increase Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction. Try incrementally increasing the catalyst loading.[7]

  • Improve Agitation: In heterogeneous catalytic systems, efficient stirring is critical for mass transfer. Increase the agitation speed to ensure the substrate, catalyst, and hydrogen source are in constant contact.[7]

  • Solvent Choice: The solubility of the starting material can be a limiting factor. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective.[5][7] If solubility is poor, a co-solvent system may be necessary.[7]

Problem Area 2: Purity Issues and Side Reactions

Q: My final product has a reddish or brown discoloration. What impurities might be present? A: Discoloration often points to oxidation or the presence of colored intermediates/byproducts.

  • Oxidation: The product, an aromatic amine, can be susceptible to air oxidation, which forms colored impurities. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it at reduced temperatures (0-8 °C).[8][12]

  • Incomplete Reduction: The presence of intermediates from the nitro reduction, such as nitroso or hydroxylamine (B1172632) species, can lead to color. Ensure the reaction goes to completion.

  • Azo Compounds: Certain reducing agents, particularly metal hydrides, can sometimes lead to the formation of azo compounds from aromatic nitro precursors, which are often highly colored.[6]

Q: I am observing unexpected spots on my TLC plate. What are the potential side products? A: Besides the starting material and product, other spots could represent intermediates of the nitro reduction pathway, such as the corresponding N-phenylhydroxylamine. Over-reduction is less common for this substrate, but depending on the catalyst and conditions, other reducible functional groups on a more complex molecule could react.[4]

Problem Area 3: Workup and Purification

Q: I'm struggling to remove the solid catalyst after the reaction is complete. What is the best method? A: Fine solid catalysts like Pd/C should be removed by vacuum filtration through a pad of an inert filter aid, such as Celite.[3] This prevents the fine particles from passing through the filter paper and contaminating the filtrate. Always wash the filter cake with the reaction solvent to ensure complete recovery of the product.[5] Perform this operation in a well-ventilated fume hood, as the catalyst (especially after use with hydrogen) can be pyrophoric.

Q: The crude product is an oil/liquid and is difficult to purify. What purification techniques are recommended? A: Since this compound is a liquid, common purification methods include:

  • Vacuum Distillation: This is an effective method for purifying liquids, provided the compound is thermally stable at the required temperatures.

  • Column Chromatography: Purification via chromatography on silica (B1680970) gel or alumina (B75360) can be used to separate the product from non-volatile impurities or compounds with different polarities.[9]

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a high-yield procedure using Raney Nickel as the catalyst.[5]

Materials:

  • 2-(4-Nitrophenyl)ethylamine (1.0 eq)

  • Raney Nickel (approx. 10% by weight of the starting material)

  • Methanol (sufficient to create a ~0.6 M solution)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Magnetic stirrer or mechanical stirrer

  • Filtration apparatus with Celite

Procedure:

  • In a suitable reaction flask, dissolve 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (50 mL).[5]

  • Carefully add Raney Ni (e.g., 500 mg) to the solution under an inert atmosphere.[5]

  • Seal the flask, purge it with nitrogen, and then purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or slightly above is often sufficient) at room temperature.[5]

  • Monitor the reaction progress by TLC until all the starting material has been consumed (typically overnight).[5]

  • Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst.[5]

  • Wash the filter cake thoroughly with additional methanol (e.g., 4 x 50 mL) to recover all the product.[5]

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.[5]

  • Purify the product by vacuum distillation if necessary. A reported yield for this method is approximately 100%.[5]

Quantitative Data Summary

Table 1: Comparison of Common Nitro Group Reduction Methods

FeatureCatalytic HydrogenationMetal/Acid Reduction (e.g., Fe/HCl)
Reagents H₂ gas or transfer agent, Metal catalyst (Pd/C, Raney Ni)[3]Metal (Fe, Sn, Zn), Acid (HCl, AcOH)[3]
Typical Yield High to Quantitative (e.g., ~100% reported with Raney Ni)[5]Good to High (e.g., 80-95%)
Byproducts Primarily water[3]Metal salts[3]
Workup Simple filtration of catalyst[3]Cumbersome neutralization and filtration of metal salts[3]
Selectivity Can reduce other functional groups (e.g., C=C bonds)[4]Generally good tolerance for acid-stable groups[3]
Safety Flammable H₂ gas, pyrophoric catalysts[3]Corrosive acids, exothermic reaction[3]
Cost Precious metal catalysts can be expensive[3]Reagents are generally inexpensive[3]

Table 2: Typical Parameters for Catalytic Hydrogenation of 2-(4-nitrophenyl)ethylamine

ParameterConditionRationale / Comment
Catalyst Raney Nickel or 10% Pd/C[5][11]Both are highly effective for aromatic nitro group reduction.[4]
Catalyst Loading 5-10 mol% (Pd) or ~10% w/w (Raney Ni)[5]Lower loading may lead to incomplete reaction; higher is often unnecessary.
Hydrogen Source H₂ gas (1 atm to 50 psi) or Ammonium Formate[1][5][11]H₂ gas is common; transfer hydrogenation avoids handling gas.[13]
Solvent Methanol or Ethanol[5][11]Protic solvents that readily dissolve the starting material are preferred.[7]
Temperature Room Temperature to 70 °C[5][11]Often proceeds well at room temperature; gentle heating may increase the rate.[7]
Pressure (H₂ gas) 1 atm (balloon) to 50 psi[1][5]Higher pressure can accelerate the reaction but requires specialized equipment.[7]

Visualizations

Synthesis_Pathway Start 2-(4-Nitrophenyl)ethylamine Reagents Reduction (e.g., H₂, Pd/C or Raney Ni) Start->Reagents Product This compound Reagents->Product Troubleshooting_Workflow Start Reaction Stalled (Low Conversion) CheckCatalyst 1. Check Catalyst - Activity? - Poisoned? - Loading? Start->CheckCatalyst CheckH2 2. Check H₂ Source - Pressure/Leaks? - Donor Quality? CheckCatalyst->CheckH2 CheckConditions 3. Check Conditions - Temperature? - Agitation? - Solvent? CheckH2->CheckConditions Optimize Optimize & Repeat CheckConditions->Optimize Parameter_Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice & Loading Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Rate Reaction Rate Catalyst->Rate Temp Temperature Temp->Purity Temp->Rate Pressure Pressure / H₂ Source Pressure->Rate Solvent Solvent Solvent->Yield Solvent->Rate

References

Overcoming poor reactivity of 2-(4-Aminophenyl)ethylamine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor reactivity of 2-(4-Aminophenyl)ethylamine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in coupling reactions?

A1: The reduced reactivity of this compound stems from the electronic properties of the aniline (B41778) moiety. The lone pair of electrons on the aromatic amine's nitrogen atom is delocalized into the phenyl ring, rendering it less nucleophilic and therefore less reactive towards electrophiles compared to the aliphatic primary amine.[1][2][3] This molecule possesses two primary amine groups with different reactivities: a more nucleophilic aliphatic amine and a less basic aromatic amine.[1]

Q2: Which of the two amine groups in this compound is more reactive in a standard amide coupling reaction?

A2: The primary aliphatic ethylamine (B1201723) group is significantly more nucleophilic and will preferentially react over the aromatic amine under standard coupling conditions.[1] The lower basicity and steric hindrance of the aromatic amine contribute to its reduced reactivity.

Q3: What are common side reactions to watch out for?

A3: Common side reactions include di-acylation, where both the aliphatic and aromatic amines are acylated, especially when using an excess of the acylating agent.[4] Other potential side reactions, common to many coupling reactions, include racemization of chiral carboxylic acids and the formation of byproducts from the coupling reagents themselves.[5][6][7] For instance, uronium-based coupling reagents can sometimes react with the unprotected N-terminal of a peptide to form a guanidine (B92328) moiety, terminating the chain.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Suggested Solution
Low or No Product Yield Ineffective activation of the carboxylic acid. - Use a more potent coupling reagent such as HATU, HBTU, or PyBOP, which are known to be effective for less reactive amines.[5][9][10] - Consider converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, though this may require protection of the amine groups on this compound.[11][12]
Low nucleophilicity of the aniline amine (if targeting this group). - Increase the reaction temperature, but monitor for product degradation.[4] - Employ a stronger, non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.[11] - Use coupling reagents specifically designed for sterically hindered or less reactive amines, such as PyAOP.[13]
Poor stoichiometry. - Ensure accurate measurement of all reactants. A slight excess of the more reactive component can sometimes drive the reaction to completion.[11]
Inappropriate solvent. - Use anhydrous aprotic solvents like DMF, DCM, or acetonitrile. Protic solvents can interfere with the coupling reagents.[10][14]
Formation of Di-acylated Byproduct Excess of the acylating agent. - Use a 1:1 molar ratio of the acylating agent to this compound if targeting mono-acylation of the aliphatic amine.[4]
Reaction conditions are too harsh. - Add the acylating agent dropwise at a lower temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[4]
Presence of Unreacted Starting Material Incomplete reaction. - Increase the reaction time.[4] - Consider a more efficient coupling reagent or a higher reaction temperature.
Racemization of Chiral Carboxylic Acids Use of strong bases or high temperatures. - Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[5] - Add racemization suppressants like HOBt or HOAt to the reaction mixture.[5][6]

Experimental Protocols

Protocol 1: Selective Acylation of the Aliphatic Amine using EDC/NHS

This protocol is designed for the selective acylation of the more reactive aliphatic amine of this compound.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).[15][16][17]

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester. The activation reaction is most efficient at a pH of 4.5-7.2.[16]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Slowly add the activated NHS-ester solution to the amine solution.

    • Adjust the pH to 7-8 for the most efficient reaction with the primary amine.[16]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acylation of the Aromatic Amine using a Protecting Group Strategy

To acylate the less reactive aromatic amine, the more reactive aliphatic amine must first be protected.

  • Protection of the Aliphatic Amine:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF or dioxane/water).

    • Add a base such as triethylamine (B128534) or sodium bicarbonate.

    • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) to selectively protect the aliphatic amine.[1][18]

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the Boc-protected intermediate.

  • Coupling with the Aromatic Amine:

    • Follow the coupling procedure outlined in Protocol 1, using the Boc-protected this compound as the amine component. Due to the lower reactivity of the aromatic amine, a more potent coupling reagent like HATU may be necessary.[10]

  • Deprotection:

    • Remove the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.[18]

Reagent Comparison

Coupling Reagent Advantages Disadvantages Recommended Use Case
EDC/NHS Water-soluble byproducts, mild conditions.[9][15]Can be inefficient for sterically hindered or electron-deficient amines.[13]Selective coupling with the aliphatic amine of this compound.
HBTU/HOBt High coupling efficiency, low racemization.[9][10]Byproducts can be difficult to remove.General-purpose coupling when EDC/NHS fails.
HATU/HOAt Very efficient, even for difficult couplings and sterically hindered amines.[5][10]More expensive.Coupling with the less reactive aromatic amine of this compound.
PyBOP Strong coupling reagent, good for sterically hindered peptides.[10]Byproducts can be carcinogenic (though PyBOP itself is safer than BOP).[9][10]Difficult couplings where other reagents have low yields.
DMTMM Can be used in aqueous or alcoholic solutions, low racemization.[5]May not be as potent as phosphonium (B103445) or aminium salts for very difficult couplings."Green" chemistry applications or when protic solvents are required.

Visual Guides

G cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Check_Nucleophilicity Is the Amine Sufficiently Nucleophilic? Check_Activation->Check_Nucleophilicity Yes Solution_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Solution_Reagent No Check_Conditions Are Reaction Conditions Optimal? Check_Nucleophilicity->Check_Conditions Yes Solution_Temp Increase Reaction Temperature Check_Nucleophilicity->Solution_Temp No Solution_Solvent Ensure Anhydrous Solvent Check_Conditions->Solution_Solvent No End Improved Yield Check_Conditions->End Yes Solution_Reagent->End Solution_Temp->End Solution_Solvent->End

Caption: A troubleshooting workflow for addressing low product yield.

G cluster_1 Selective Acylation Strategy Start This compound Protect Protect Aliphatic Amine (e.g., with Boc) Start->Protect Couple Couple with Aromatic Amine Protect->Couple Deprotect Deprotect Aliphatic Amine (e.g., with TFA) Couple->Deprotect Product Product Acylated at Aromatic Amine Deprotect->Product

Caption: A logical workflow for the selective acylation of the aromatic amine.

References

Removal of byproducts from 2-(4-Aminophenyl)ethylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)ethylamine. Here, you will find information to help you identify and resolve common issues related to byproduct formation and removal during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: Due to the presence of two primary amine groups with different reactivities (one aromatic and one aliphatic), the most common byproducts arise from multiple reactions at these sites. These include:

  • Di-substituted products: In reactions like acylation or alkylation, reaction can occur at both the aromatic and aliphatic amine groups, leading to the formation of di-substituted byproducts.[1]

  • Over-alkylation products: In reductive amination, the newly formed secondary amine can react further with the aldehyde to form a tertiary amine byproduct.[2]

  • Products of side reactions with reagents: For example, when using sodium cyanoborohydride in reductive aminations, cyanide addition to imines can occur.[2]

  • Unreacted starting materials: Incomplete reactions can leave residual this compound or other starting materials in the product mixture.[1]

Q2: How can I control the selectivity of a reaction to minimize byproduct formation?

A2: Controlling selectivity is key to minimizing byproduct formation. Strategies include:

  • Stoichiometry Control: Carefully controlling the molar ratio of reactants is crucial. For mono-substitution, using a 1:1 molar ratio of this compound to the other reactant is a starting point, though empirical optimization is often necessary.[1] In some cases, using a large excess of the diamine can favor mono-substitution.

  • Reaction Conditions: Temperature, reaction time, and the order of addition of reagents can significantly influence selectivity. For instance, adding the acylating agent dropwise at a low temperature can help control the rate of reaction and reduce the formation of di-acylated byproducts.[1]

  • Choice of Reagents: The reactivity of the reagents plays a significant role. For example, in acylation, using a less reactive acylating agent might improve selectivity for the more nucleophilic aliphatic amine. In reductive amination, using a selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can minimize the reduction of the starting carbonyl compound.[2]

  • Protecting Groups: Although it adds extra steps, protecting one of the amine groups before the reaction is a robust way to ensure single-site reactivity.

Q3: My purified product is colored, but it should be colorless. What is the cause and how can I fix it?

A3: Colored impurities often arise from the oxidation of the aromatic amine group in this compound or its derivatives. These impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before crystallization. The charcoal adsorbs the colored impurities, and a subsequent hot filtration removes the charcoal.

Troubleshooting Guides

Issue 1: Formation of Di-acylated Byproduct in Acylation Reactions

Diagram: Logical Relationship for Troubleshooting Di-acylation

G Troubleshooting Di-acylation start High Amount of Di-acylated Byproduct Detected check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_addition Review Reagent Addition Method start->check_addition check_temp Examine Reaction Temperature start->check_temp purification Purification Strategy check_stoichiometry->purification If stoichiometry is correct check_addition->purification If addition was controlled check_temp->purification If temperature was low column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization

Caption: A flowchart for troubleshooting the formation of di-acylated byproducts.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure a 1:1 molar ratio of this compound to the acylating agent to favor mono-acylation.[1]
Rapid Addition of Acylating Agent Add the acylating agent dropwise to the solution of this compound. This maintains a low concentration of the acylating agent, reducing the likelihood of a second acylation.[1]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[1]

Purification Strategy:

The di-acylated byproduct is typically less polar than the mono-acylated product. This difference in polarity can be exploited for separation by column chromatography.

Table 1: Hypothetical Purification Data for Mono- vs. Di-acylated Product

Purification Method Stationary Phase Mobile Phase Purity of Mono-acylated Product Recovery of Mono-acylated Product
Column Chromatography Silica GelEthyl Acetate/Hexane Gradient>98%85%
Recrystallization Ethanol/WaterN/A~95% (may co-crystallize)70%
Issue 2: Formation of Tertiary Amine Byproduct in Reductive Amination

Diagram: Experimental Workflow for Reductive Amination

G Reductive Amination Workflow reactants Aldehyde/Ketone + this compound imine_formation Imine Formation (Solvent, mild acid catalyst) reactants->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup reduction->workup purification Purification workup->purification G Principle of Chromatographic Separation cluster_0 Mobile Phase (Eluent) cluster_1 Stationary Phase (Silica Gel) cluster_2 Analyte Properties A Less Polar (e.g., Hexane) B More Polar (e.g., Ethyl Acetate) C Polar Surface Di_acyl Di-acylated Byproduct (Less Polar) Di_acyl->A Higher Affinity Mono_acyl Mono-acylated Product (Moderately Polar) Mono_acyl->B Moderate Affinity Start_mat Starting Material (More Polar) Start_mat->C Stronger Adsorption

References

Stability issues of 2-(4-Aminophenyl)ethylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-aminophenyl)ethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems observed during the handling and analysis of this compound in aqueous media.

Problem Potential Cause Recommended Solution
Solution turns yellow/brown upon preparation or storage. Oxidation of the aromatic amine functional group due to exposure to air. This is a common issue for aromatic amines.[1]Prepare solutions fresh whenever possible. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). Store stock solutions under an inert atmosphere and protect from light.
Precipitate forms in the aqueous solution. Low aqueous solubility of the free base. Several sources indicate that this compound is insoluble or sparingly soluble in water.[2][3][4]Adjust the pH of the solution to be acidic (pH < 4) by adding a small amount of an acid like HCl. This will form the more water-soluble hydrochloride salt.[5] Alternatively, consider using a co-solvent such as methanol (B129727) or ethanol (B145695) if compatible with your experimental system.
Inconsistent results in analytical assays (e.g., HPLC). Degradation of the compound in the autosampler or during sample processing. The compound is known to be sensitive to air and light.[2][3][4]Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Protect samples from light by using amber vials. Minimize the time between sample preparation and analysis.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products due to oxidation or photodegradation.To identify the cause, conduct forced degradation studies. Expose the compound to oxidative (e.g., H₂O₂), acidic, basic, thermal, and photolytic stress conditions to generate potential degradation products and establish their chromatographic profiles.
Difficulty dissolving the compound in aqueous buffers. The compound is a viscous liquid or low-melting solid and may be difficult to wet and dissolve.[2][4]Gentle warming and sonication can aid in dissolution. For quantitative work, preparing a concentrated stock solution in a suitable organic solvent (e.g., methanol) and then diluting it into the aqueous buffer may be more effective. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns are oxidation and photodegradation. The aromatic amine group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and certain metal ions. This often results in the formation of colored byproducts.[1] The compound is listed as "air sensitive" and "light sensitive" in several supplier safety data sheets.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: Based on the chemistry of anilines and phenethylamines, the likely degradation products would arise from oxidation of the aromatic amine. This could lead to the formation of nitroso and nitro derivatives, as well as colored polymeric products through oxidative coupling.[1][6][7] Photodegradation could also lead to radical-mediated side reactions.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage, aqueous solutions should be kept at low temperatures (2-8 °C), protected from light (using amber containers), and preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to store the compound as a solid under an inert gas in a cool, dark place and prepare aqueous solutions fresh as needed.[2][3][4]

Q5: How can I improve the solubility of this compound in water?

A5: The most effective way to increase the aqueous solubility of this compound is to convert it to a salt by adding an acid.[5] For example, adding hydrochloric acid will form the hydrochloride salt, which is expected to be significantly more water-soluble. Alternatively, using a co-solvent like methanol or ethanol can help, but the compatibility of the co-solvent with the intended application must be considered.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in an acidic aqueous buffer.

Materials:

  • This compound

  • Deionized water, deoxygenated by sparging with nitrogen for at least 30 minutes

  • Hydrochloric acid (HCl), 1 M

  • Volumetric flasks

  • Pipettes

  • pH meter

Procedure:

  • Accurately weigh 10 mg of this compound.

  • Transfer the compound to a 10 mL volumetric flask.

  • Add approximately 5 mL of deoxygenated deionized water.

  • Slowly add 1 M HCl dropwise while gently swirling the flask until the solid is fully dissolved.

  • Check the pH of the solution and adjust to pH 3-4 with 1 M HCl if necessary.

  • Bring the flask to the final volume of 10 mL with deoxygenated deionized water.

  • Stopper the flask, mix well, and wrap it in aluminum foil to protect it from light.

  • Store the solution at 2-8 °C.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation: Dilute the stock solution (from Protocol 1) with Mobile Phase A to a final concentration of approximately 50 µg/mL.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Air (Oxygen) Air (Oxygen) Oxidation Oxidation Air (Oxygen)->Oxidation leads to Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation induces High pH (Basic) High pH (Basic) High pH (Basic)->Oxidation promotes Elevated Temperature Elevated Temperature Elevated Temperature->Oxidation accelerates Polymerization Polymerization Oxidation->Polymerization can lead to Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxidation inhibits Light Protection Light Protection Light Protection->Photodegradation prevents Low pH (Acidic) Low pH (Acidic) Low pH (Acidic)->Oxidation reduces Refrigeration Refrigeration Refrigeration->Oxidation slows

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_interpretation Data Interpretation A Weigh Compound B Dissolve in Acidified Aqueous Buffer A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separate Compound and Degradants D->E F Quantify Peak Areas E->F G Assess Purity F->G H Identify Degradation Products G->H I Determine Stability Profile H->I

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Aminophenyl)ethylamine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of 2-(4-aminophenyl)ethylamine and its ortho- and meta-isomers, 2-(2-aminophenyl)ethylamine and 2-(3-aminophenyl)ethylamine. Direct comparative experimental data for these specific isomers is limited in publicly available literature. Therefore, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to conduct such an analysis. It provides detailed experimental protocols for synthesis, characterization, and biological evaluation, along with hypothesized outcomes based on the well-established structure-activity relationships of phenethylamine (B48288) derivatives.

Physicochemical Properties

The position of the amino group on the phenyl ring is expected to influence the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and interaction with biological targets.

Property2-(2-Aminophenyl)ethylamine2-(3-Aminophenyl)ethylamineThis compound
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂C₈H₁₂N₂
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol [1]
Predicted pKa (most basic) 9.89.79.9
Predicted XLogP3 1.11.10.9
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidLight yellow to brown-yellow viscous liquid[1]

Synthesis and Characterization

The three isomers can be synthesized from their corresponding nitrophenylethylamine precursors via catalytic hydrogenation. This common synthetic route allows for a direct comparison of reaction efficiency and yield.

General Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nitrophenylethylamine 2-(2, 3, or 4-Nitrophenyl)ethylamine Reduction Catalytic Hydrogenation Nitrophenylethylamine->Reduction Catalyst Pd/C or Raney Ni Catalyst->Reduction Solvent Methanol (B129727) or Ethanol Solvent->Reduction Hydrogen H2 gas Hydrogen->Reduction Aminophenylethylamine 2-(2, 3, or 4-Aminophenyl)ethylamine Reduction->Aminophenylethylamine

Caption: General workflow for the synthesis of aminophenylethylamine isomers.

Experimental Protocol: Synthesis of 2-(Aminophenyl)ethylamine Isomers
  • Reaction Setup: To a solution of the respective 2-(nitrophenyl)ethylamine (1.0 eq) in methanol (10 mL/g of starting material), add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (5% w/w).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure aminophenylethylamine isomer.

Comparative Synthesis Data (Hypothetical)
IsomerStarting MaterialCatalystReaction Time (h)Yield (%)Purity (%)
Ortho 2-(2-Nitrophenyl)ethylamine10% Pd/C485>98
Meta 2-(3-Nitrophenyl)ethylamine10% Pd/C392>98
Para 2-(4-Nitrophenyl)ethylamineRaney Ni595[2]>98

Comparative Biological Activity

Based on their phenethylamine scaffold, these isomers are predicted to interact with monoamine neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) receptors, and transporters. The position of the amino substituent is expected to significantly influence their potency and selectivity. This compound is a known intermediate in the synthesis of Mirabegron, a β3-adrenergic agonist.[1]

Data Presentation: Receptor Binding Affinity (Hypothetical Data)

The following table illustrates how the binding affinities (Ki, nM) of the three isomers for key dopamine and serotonin receptors could be presented. Lower Ki values indicate higher binding affinity.

Target2-(2-Aminophenyl)ethylamine (Ki, nM)2-(3-Aminophenyl)ethylamine (Ki, nM)This compound (Ki, nM)
Dopamine D₂ Receptor 15080250
Dopamine D₃ Receptor 9550180
Serotonin 5-HT₂A Receptor 300120450
Serotonin 5-HT₂C Receptor 25090380
Data Presentation: Monoamine Transporter Inhibition (Hypothetical Data)

This table shows a hypothetical comparison of the inhibitory potency (IC₅₀, nM) of the isomers on the dopamine transporter (DAT). Lower IC₅₀ values indicate greater potency.

Target2-(2-Aminophenyl)ethylamine (IC₅₀, nM)2-(3-Aminophenyl)ethylamine (IC₅₀, nM)This compound (IC₅₀, nM)
Dopamine Transporter (DAT) 500200800

Experimental Protocols

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compounds Membranes->Incubate Radioligand Prepare radioligand solution Radioligand->Incubate Test_Compounds Prepare serial dilutions of aminophenylethylamine isomers Test_Compounds->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity (scintillation counting) Filter->Count Analyze Data analysis to determine IC50 and Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Radioligand Binding Assay
  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors), and varying concentrations of the test aminophenylethylamine isomer.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol: Dopamine Transporter (DAT) Uptake Assay
  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Assay Buffer: Prepare an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the aminophenylethylamine isomers for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake for each isomer.

Signaling Pathways

The interaction of these isomers with G protein-coupled receptors (GPCRs) like the dopamine D₂ and serotonin 5-HT₂A receptors will likely trigger specific intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway

Activation of the D₂ receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Ligand Dopamine or Isomer Agonist D2R Dopamine D2 Receptor Ligand->D2R Gi_protein Gi/o Protein D2R->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of the Dopamine D₂ receptor.

Serotonin 5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Ligand Serotonin or Isomer Agonist 5HT2AR Serotonin 5-HT2A Receptor Ligand->5HT2AR Gq_protein Gq/11 Protein 5HT2AR->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

References

2-(4-Aminophenyl)ethylamine vs. other phenethylamines in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-(4-Aminophenyl)ethylamine and Other Phenethylamines in Drug Discovery

Phenethylamine (B48288) and its derivatives are a vast and structurally diverse class of neuroactive compounds that have been instrumental in neuroscience research.[1] This guide provides a comparative analysis of this compound against other notable phenethylamines, offering insights into their structure-activity relationships, pharmacological profiles, and applications in drug discovery.

Overview of Phenethylamines

The phenethylamine scaffold, a phenyl ring attached to an ethylamine (B1201723) side chain, is the backbone for many biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine.[2][3][4] Modifications to this core structure give rise to a wide array of compounds with diverse pharmacological effects, from central nervous system stimulants to psychedelic agents.[5][6][7] These compounds primarily exert their effects by modulating monoaminergic neurotransmitter systems.[1]

Profile of this compound

This compound, also known as 4-aminophenethylamine, is a key phenethylamine derivative. Its structure is unique due to the presence of two amino groups: a primary amine on the ethyl side chain and an aniline (B41778) moiety on the phenyl ring.[2] This dual reactivity makes it a versatile intermediate in organic synthesis.[2]

A prominent application of this compound is in the synthesis of the FDA-approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.[2] Beyond its role as a synthetic building block, its derivatives have been explored for potential anticancer and anti-inflammatory properties, and in the development of drugs targeting neurological disorders.[8][9][10]

Comparative Analysis with Other Phenethylamines

This section compares this compound with other key phenethylamines to highlight the impact of structural modifications on their biological activity.

  • Phenethylamine (PEA): The parent compound of this class, PEA is an endogenous trace amine that acts as a central nervous system stimulant.[6] It functions as a neurotransmitter, influencing dopamine, norepinephrine, and serotonin (B10506) levels.[11] Its primary mechanism of action involves binding to the Trace Amine-Associated Receptor 1 (TAAR1).[6]

  • Tyramine (B21549): Structurally similar to phenethylamine but with a hydroxyl group on the phenyl ring, tyramine is a naturally occurring trace amine derived from the amino acid tyrosine.[12] It acts as a catecholamine-releasing agent but does not cross the blood-brain barrier, resulting in primarily peripheral effects.[12] Like PEA, it is an agonist of the TAAR1 receptor.[12]

  • Methoxyphenethylamines (MPEAs): The position of the methoxy (B1213986) group on the phenyl ring significantly alters the pharmacological profile.

    • 2-Methoxyphenethylamine (2-MPEA): A potent full agonist of human TAAR1 with an EC50 of 144 nM. It shows very low affinity for serotonin receptors.[13]

    • 3-Methoxyphenethylamine (3-MPEA): A low-potency partial agonist of human TAAR1 with an EC50 of 1,444 nM.[14]

  • Amphetamine: A well-known synthetic phenethylamine derivative with a methyl group on the carbon alpha to the amine group. It is a potent CNS stimulant used to treat ADHD, narcolepsy, and binge eating disorder.[15] Amphetamine induces the release of neurotransmitters by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2).[6]

Data Presentation

Table 1: Physicochemical Properties of Selected Phenethylamines
Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₂N₂136.19
PhenethylamineC₈H₁₁N121.18
TyramineC₈H₁₁NO137.18
2-MethoxyphenethylamineC₉H₁₃NO151.21
3-MethoxyphenethylamineC₉H₁₃NO151.21
AmphetamineC₉H₁₃N135.21

Data sourced from PubChem and other chemical databases.[16][17]

Table 2: Pharmacological Data of Selected Phenethylamines
CompoundTargetActionPotency (EC₅₀ or A₂) / Affinity (Kᵢ)
2-MethoxyphenethylamineHuman TAAR1Full Agonist144 nM (EC₅₀)
Serotonin Receptors-3,020 nM (A₂) / >10,000 nM (Kᵢ for 5-HT₂ₐ/₂c)
3-MethoxyphenethylamineHuman TAAR1Partial Agonist1,444 nM (EC₅₀)
Serotonin Receptors-1,290 nM (A₂)
AmphetamineTAAR1Agonist-
VMAT2Inhibitor-
PhenethylamineTAAR1Agonist-
VMAT2Inhibitor-

Data for this compound is not widely available in public literature, highlighting a gap for future research.[13][14]

Signaling Pathways and Experimental Protocols

Phenethylamines primarily exert their effects through the G-protein coupled receptor (GPCR), Trace Amine-Associated Receptor 1 (TAAR1).[1][18] Activation of TAAR1 modulates the activity of dopamine, norepinephrine, and serotonin systems.[1]

TAAR1 Signaling Cascade

Activation of TAAR1 by a phenethylamine agonist initiates a signaling cascade that leads to the modulation of monoamine transporters. This ultimately affects the levels of neurotransmitters in the synaptic cleft.

TAAR1_Signaling Phenethylamine Phenethylamine Agonist TAAR1 TAAR1 Receptor Phenethylamine->TAAR1 Binds G_Protein G Protein (Gs) TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter Monoamine Transporter (e.g., DAT) PKA->Transporter Phosphorylates Phosphorylation Phosphorylation Activity_Mod Modulation of Transporter Activity Phosphorylation->Activity_Mod Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare TAAR1-expressing cell membranes incubation Incubate membranes, radioligand, and test compounds prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]-ligand) prep_ligand->incubation prep_compounds Prepare Test Compounds (serial dilutions) prep_compounds->incubation filtration Separate bound/free ligand via rapid filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing quantification Quantify radioactivity (Scintillation Counting) washing->quantification analysis Calculate IC₅₀ and Ki values (Cheng-Prusoff) quantification->analysis SAR_Phenethylamines cluster_core Core Phenethylamine Structure cluster_mods Structural Modifications & Effects Core Phenyl-CH₂-CH₂-NH₂ R_para_amino R = 4-Amino (this compound) Core->R_para_amino Phenyl Ring Substitution R_ortho_methoxy R = 2-Methoxy (2-MPEA) Core->R_ortho_methoxy R_meta_methoxy R = 3-Methoxy (3-MPEA) Core->R_meta_methoxy alpha_methyl α-Methyl group (Amphetamine) Core->alpha_methyl Side Chain Modification R_para_amino_effect Versatile synthetic intermediate (e.g., Mirabegron synthesis) R_para_amino->R_para_amino_effect R_ortho_methoxy_effect Potent full TAAR1 agonist R_ortho_methoxy->R_ortho_methoxy_effect R_meta_methoxy_effect Weak partial TAAR1 agonist R_meta_methoxy->R_meta_methoxy_effect alpha_methyl_effect Increased metabolic stability Enhanced CNS stimulation alpha_methyl->alpha_methyl_effect

References

Validation of analytical methods for 2-(4-Aminophenyl)ethylamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for 2-(4-Aminophenyl)ethylamine Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This guide provides a comparative overview of common analytical techniques for the quantification of this primary aromatic amine. The selection of an optimal method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation parameters presented are based on established protocols for structurally similar aromatic amines and phenylethylamine derivatives, providing a reliable framework for the analysis of this compound.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of primary aromatic amines. The data is compiled from various studies on compounds structurally related to this compound, offering a representative comparison.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.99> 0.99
Range 0.5 - 150 µg/mL1 - 100 µg/mL0.001 - 0.5 ng/mL
Accuracy (% Recovery) 97.5 - 101.5%98.0 - 102.0%85 - 115%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 15%
- Intermediate Precision< 1.8%< 2.0%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.003 ng/L~0.001 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.009 ng/L0.001 - 0.50 ng/mL

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical procedures. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quality control and quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium acetate (B1210297) buffer.

    • Solvent B: Methanol.

    • A gradient elution is typically employed for optimal separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol/water mixture).

    • Create a series of working standards by serial dilution to cover the desired linear range.

    • Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often required to improve chromatographic performance and sensitivity.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for amine analysis (e.g., HP-5ms, DB-35ms).

  • Derivatization:

    • A common derivatizing agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA) to form stable trifluoroacetyl derivatives.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and the quantification of trace levels of this compound in complex matrices such as plasma or urine.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer.

    • C18 or a mixed-mode analytical column.

  • Mobile Phase:

    • A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Chromatographic Conditions:

    • A flow rate and column temperature optimized for the specific column and analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The transitions from the precursor ion to product ions for this compound would need to be optimized.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analytical method validation and a decision-making process for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_protocol Define Validation Protocol & Acceptance Criteria select_method->define_protocol prepare_reagents Prepare Standards & Samples define_protocol->prepare_reagents perform_analysis Perform Analytical Runs prepare_reagents->perform_analysis specificity Specificity / Selectivity perform_analysis->specificity linearity Linearity & Range perform_analysis->linearity accuracy Accuracy perform_analysis->accuracy precision Precision (Repeatability & Intermediate) perform_analysis->precision lod_loq LOD & LOQ perform_analysis->lod_loq robustness Robustness perform_analysis->robustness compile_data Compile & Analyze Data specificity->compile_data linearity->compile_data accuracy->compile_data precision->compile_data lod_loq->compile_data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report

Analytical Method Validation Workflow

Method_Selection_Decision_Tree start Start: Define Analytical Needs sensitivity_req High Sensitivity Required? (Trace Levels) start->sensitivity_req matrix_complexity Complex Sample Matrix? sensitivity_req->matrix_complexity No lc_ms Use LC-MS/MS sensitivity_req->lc_ms Yes volatile_impurities Analysis of Volatile Impurities? matrix_complexity->volatile_impurities No matrix_complexity->lc_ms Yes gc_ms Use GC-MS volatile_impurities->gc_ms Yes hplc_uv Use HPLC-UV volatile_impurities->hplc_uv No

Decision Tree for Method

Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aniline (B41778) and its derivatives stand as a cornerstone scaffold in the landscape of medicinal chemistry and drug discovery, exhibiting a vast array of biological activities.[1] The versatility of the aniline ring allows for extensive structural modifications, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide offers a comparative analysis of the biological activities of various aniline derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.[1][3]

Comparative Anticancer Activity

Aniline derivatives have shown significant potential as anticancer agents, frequently targeting key signaling pathways involved in cell proliferation and survival.[4] The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative Cytotoxicity of Aniline Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 ValueReference
2-Substituted Aniline Pyrimidine Compound 18cHepG2 (Liver)1.8 ± 0.2 µM[5]
Compound 18cMDA-MB-231 (Breast)2.5 ± 0.3 µM[5]
Compound 18cHCT116 (Colon)3.1 ± 0.4 µM[5]
4-Anilinoquinazoline (B1210976) Compound 9aVarious Cell Lines25-682 nM[6]
Compound 8aA431 (Skin)2.62 µM[3]
Benzothiazole Aniline Ligand L1HeLa (Cervical)~25 µM[7]
Ligand L2HeLa (Cervical)~25 µM[7]
L1Pt ComplexHeLa (Cervical)<25 µM[7]
L2Pt ComplexHeLa (Cervical)<25 µM[7]
Thiazolo[4,5-d]pyrimidine Compound 3bA375 (Melanoma)25.4 µM[3]
Compound 3bC32 (Melanoma)24.4 µM[3]
Compound 3bDU145 (Prostate)27.8 µM[3]
Compound 4cA375 (Melanoma)1.02 µM[3]
Compound 6gA375 (Melanoma)0.15 µM[3]
Mechanism of Action: Kinase Inhibition

Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[8] For example, 4-anilinoquinazoline derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR), while other structures target kinases like Mer and c-Met.[8][9] The inhibition of these kinases disrupts signaling pathways, such as the PI3K/Akt/mTOR cascade, leading to a reduction in cancer cell proliferation and survival.[8]

Kinase_Inhibition_Pathway cluster_atp Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, Mer/c-Met) Ligand->RTK P P Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Downstream Activates Aniline Aniline Derivative (Kinase Inhibitor) Aniline->RTK Inhibits ATP ATP ADP ADP ATP->ADP Kinase Activity Response Cellular Response (Proliferation, Survival) Downstream->Response Promotes Apoptosis Apoptosis (Programmed Cell Death) Response->Apoptosis Inhibition of Response Leads to

Aniline derivatives inhibiting receptor tyrosine kinase signaling.

Comparative Antimicrobial Activity

Aniline derivatives represent a significant class of compounds with a broad spectrum of antimicrobial activities.[10] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Table 2: Comparative Antimicrobial Activity (MIC) of Aniline Derivatives

Compound/Derivative ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Trifluoro-Anilines 2-Iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50[10]
2-Iodo-4-trifluoromethylaniline (ITFMA)V. harveyi50[10]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus100[10]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. harveyi100[10]
Anilinobenzimidazoles N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2a)S. aureus (Gram +)6.25[11]
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2a)E. coli (Gram -)12.5[11]
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2b)S. aureus (Gram +)6.25[11]
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2b)E. coli (Gram -)12.5[11]
Benzylidene-Anilines DNCLS. griseus (Gram +)Significant Activity[2]
DNCLS. typhi (Gram -)Significant Activity[2]
Mechanism of Action: Antimicrobial Effects

The antimicrobial action of aniline derivatives can be attributed to several mechanisms.[12] A prominent example is the class of sulfa drugs, which are derivatives of sulfanilamide.[12] They act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth.[12] Other mechanisms include the disruption of microbial cell walls and interference with nucleic acid synthesis.[12]

Comparative Anti-inflammatory Activity

Certain aniline derivatives have demonstrated potent anti-inflammatory properties.[13] Their activity is often assessed by measuring the inhibition of inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), or by evaluating the reduction of edema in animal models.[13][14]

Table 3: Comparative Anti-inflammatory Activity of Aniline Derivatives

Compound/Derivative ClassSpecific CompoundAssayIC50 Value / % InhibitionReference
9-Anilinoacridines Compound 3Inhibition of lysosomal enzyme secretion (neutrophils)8.2 µM[13]
Compound 3Inhibition of β-glucuronidase secretion (neutrophils)4.4 µM[13]
Compound 4Inhibition of mast cell degranulation~16-21 µM[13]
Compound 10Inhibition of mast cell degranulation~16-21 µM[13]
Compound 11Inhibition of mast cell degranulation~16-21 µM[13]
Naproxen-Thiourea Derivatives Compound 4 (m-anisidine derivative)Carrageenan-induced paw edema (rat, 10 mg/kg)54.01% inhibition[14]
Compound 7 (N-methyl tryptophan methyl ester derivative)Carrageenan-induced paw edema (rat, 10 mg/kg)54.12% inhibition[14]

Experimental Protocols

The biological evaluation of aniline derivatives relies on standardized laboratory techniques. Below are generalized protocols for key assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][8]

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a suitable culture medium.[8]

  • Compound Treatment: The aniline derivative, dissolved in a solvent like DMSO, is added to the wells in a series of dilutions. Control wells receive only the solvent.[8]

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compound to take effect.[8]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1][3]

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Aniline Derivatives (Varying Concentrations) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilizing Agent to Dissolve Formazan D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate Cell Viability & Determine IC50 Value F->G

Workflow for the MTT cell viability assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This method is commonly used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[4][15]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).[15]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible microbial growth is observed.[4]

General Synthesis Protocol: 4-Anilinoquinazoline Derivatives

A general method for synthesizing this important class of aniline derivatives is as follows:

  • A solution of an appropriate aniline (0.33 mmol) and formamidine (B1211174) acetate (B1210297) (0.55 mmol) is prepared in absolute ethanol (B145695) (10 mL).

  • The reaction mixture is refluxed for approximately 6 hours.

  • After cooling, the resulting precipitate is filtered, washed, and dried to yield the 4-anilinoquinazoline derivative.[3]

Conclusion

The aniline scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The presented data highlights the broad-spectrum biological activity of its derivatives, from potent anticancer and antimicrobial effects to significant anti-inflammatory properties. The efficacy of these compounds is highly dependent on the nature and position of substituents on the aniline ring, which influences their interaction with biological targets.[1] The continued exploration and modification of aniline derivatives hold considerable promise for the development of novel and effective therapeutic agents to address a wide range of diseases.

References

A Practical Guide to Alternatives for 2-(4-Aminophenyl)ethylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology. While traditional reagents like 2-(4-Aminophenyl)ethylamine offer a primary amine for conjugation, a diverse and powerful toolkit of alternative reagents has emerged, providing superior efficiency, stability, and specificity. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal bioconjugation strategy.

Key Alternative Bioconjugation Chemistries

The limitations of relying solely on primary amine reagents have spurred the development of bioorthogonal chemistries—reactions that proceed efficiently in complex biological environments without interfering with native biochemical processes. The leading alternatives include Click Chemistry, Aminooxy/Hydrazide ligation, and novel Aniline-based conjugations. Each offers distinct advantages in terms of reaction kinetics, stability of the resulting conjugate, and the required functional groups on the interacting molecules.

Quantitative Comparison of Bioconjugation Alternatives

The choice of a bioconjugation strategy often involves a trade-off between reaction speed, the stability of the formed bond, and the biocompatibility of the reaction conditions. The following table summarizes key quantitative data for the leading alternative chemistries.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Aminooxy Ligation (Oxime Formation)Hydrazide Ligation (Hydrazone Formation)Oxidative Aniline-Aminophenol Coupling
Reaction Rate (k) ~10³ - 10⁵ M⁻¹s⁻¹[1]~10⁻¹ - 10¹ M⁻¹s⁻¹[1][2]~10¹ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[3]~10² - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[3][4]High conversion in < 5 min[5][6]
Biocompatibility Lower (due to copper cytotoxicity)[1]High (copper-free)[1][2]HighHigh[7]High (requires mild oxidant)[5]
Linkage Stability Very High (Triazole)[1]Very High (Triazole)[1]Very High (Oxime)[8][9][10]Moderate (Hydrazone, susceptible to hydrolysis)[8][9][10]High (C-N bond)[5]
Required Functional Groups Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO) + AzideAldehyde/Ketone + AminooxyAldehyde/Ketone + HydrazideAniline + o-Aminophenol
Catalyst Required Copper(I)[1]None[1]Aniline (optional, but recommended)[11][12][13]Aniline (optional, but recommended)[12]Sodium Periodate or Potassium Ferricyanide[5][14]
Typical pH 4 - 114 - 115.5 - 7.5[11][15][16]5.5 - 7.4[17][18]6.5[5][6]
Reaction Time Minutes to a few hours30 minutes to several hours[1]1 - 2 hours[11]~2 hours[18]< 5 minutes[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the workflow of each bioconjugation strategy is crucial for understanding the practical steps involved. The following diagrams, generated using Graphviz, illustrate the experimental workflows for three major alternative bioconjugation methods.

experimental_workflow_spaac cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation & Purification Prot Protein with Primary Amine (e.g., Lysine) Reaction1 React DBCO-NHS Ester with Protein Amine (pH 7.2-8.5) Prot->Reaction1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction1 DBCO_Prot DBCO-labeled Protein Reaction1->DBCO_Prot Reaction2 SPAAC Reaction (Copper-Free) DBCO_Prot->Reaction2 Azide_Mol Azide-containing Molecule Azide_Mol->Reaction2 Final_Conj Final Conjugate Reaction2->Final_Conj Purify Purification (e.g., SEC) Final_Conj->Purify

Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

experimental_workflow_aminooxy cluster_glycoprotein_prep Glycoprotein Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation & Purification GlycoProt Glycoprotein (with sialic acid residues) Oxidation Mild Periodate Oxidation (e.g., NaIO4, pH 5.5) GlycoProt->Oxidation Aldehyde_Prot Aldehyde-functionalized Glycoprotein Oxidation->Aldehyde_Prot Reaction Oxime Ligation (Aniline catalyst optional) Aldehyde_Prot->Reaction Aminooxy_Mol Aminooxy-containing Molecule Aminooxy_Mol->Reaction Final_Conj Final Conjugate Reaction->Final_Conj Purify Purification (e.g., SEC) Final_Conj->Purify experimental_workflow_aniline_coupling cluster_biomolecule1_prep Biomolecule 1 Preparation cluster_biomolecule2_prep Biomolecule 2 Preparation cluster_conjugation Conjugation & Purification Aniline_Prot Aniline-functionalized Biomolecule Reaction Oxidative Coupling (e.g., NaIO4, pH 6.5) Aniline_Prot->Reaction Aminophenol_Prot o-Aminophenol-functionalized Biomolecule Aminophenol_Prot->Reaction Final_Conj Final Conjugate Reaction->Final_Conj Purify Purification (e.g., SEC) Final_Conj->Purify

References

Performance evaluation of polymers synthesized with 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polymers synthesized with 2-(4-aminophenyl)ethylamine is demonstrating significant potential across diverse high-performance applications, from advanced materials to next-generation drug delivery systems. This guide provides a comparative analysis of their performance against conventional alternatives, supported by representative experimental data and detailed protocols for evaluation.

The unique molecular structure of this compound, featuring both a primary aliphatic amine and an aromatic amine, imparts a desirable combination of flexibility and rigidity to the polymer backbone. This translates into enhanced thermal stability, improved mechanical strength, and valuable functionalities for biomedical applications.

Comparative Performance Analysis

Polymers incorporating this compound, particularly polyamides, exhibit superior performance characteristics when compared to their traditional aliphatic or wholly aromatic counterparts. The introduction of the aminophenyl ethyl group disrupts the extensive hydrogen bonding seen in some aromatic polyamides, leading to improved solubility and processability without significantly compromising thermal properties.[1]

Thermal and Mechanical Properties: A Balancing Act

The presence of the phenyl group in the polymer backbone enhances thermal stability and mechanical strength.[2] These polymers can be engineered as tough, flexible films with good solubility in many organic solvents.

Below is a table summarizing representative data comparing a polyamide synthesized with this compound to a standard aliphatic polyamide (Nylon 6) and a wholly aromatic polyamide (Kevlar®).

PropertyPolyamide with this compound (Representative)Nylon 6 (Aliphatic Polyamide)Kevlar® (Aromatic Polyamide)
Glass Transition Temperature (Tg) 250 - 300 °C40 - 60 °C> 370 °C
10% Weight-Loss Temperature (TGA) > 500 °C~ 400 °C> 550 °C
Tensile Strength HighModerateVery High
Solubility Soluble in organic solvents (e.g., NMP, DMAc)Soluble in specific solvents (e.g., formic acid)Insoluble in most solvents
Processability Good (Solution-castable)Excellent (Melt-processable)Poor (Requires specialized processing)

Note: The data for the polyamide with this compound is representative of high-performance aromatic polyamides and is intended for comparative purposes.

Experimental Protocols for Performance Evaluation

Accurate and reproducible evaluation of polymer performance is critical. The following are detailed methodologies for key experiments.

Synthesis of Polyamide with this compound

Objective: To synthesize a polyamide via low-temperature solution polycondensation.

Materials:

  • This compound

  • Aromatic dicarboxylic acid chloride (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Methanol (B129727)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride to the stirred solution.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Continue stirring at 0°C for 30 minutes and then at room temperature for 4 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Thermal Property Analysis

Thermogravimetric Analysis (TGA):

  • Instrument: TGA analyzer

  • Procedure: Heat a 5-10 mg sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Instrument: DSC analyzer

  • Procedure: Heat a 5-10 mg sample from room temperature to a temperature above its expected glass transition at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample and then reheat at the same rate. The glass transition temperature (Tg) is determined from the second heating scan.

Mechanical Property Testing

Tensile Testing:

  • Instrument: Universal Testing Machine

  • Procedure: Prepare dog-bone shaped specimens from a solution-cast film of the polymer according to ASTM D638 standards. Mount the specimen in the grips of the testing machine and apply a tensile load at a constant crosshead speed until failure. Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.

Visualizing the Potential: Applications in Drug Delivery

The presence of amine groups makes these polymers promising candidates for biomedical applications, particularly in drug delivery systems.[2] The amine functionalities can be used for drug conjugation or to impart pH-responsiveness for controlled release.

The following diagrams illustrate a conceptual workflow for developing a polymer-based drug delivery system and a hypothetical signaling pathway for targeted drug release.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation Monomer This compound + Dicarboxylic Acid Polymerization Polycondensation Monomer->Polymerization Polymer Functional Polyamide Polymerization->Polymer Encapsulation Nanoprecipitation/ Emulsification Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticles Drug-Loaded Nanoparticles Encapsulation->Nanoparticles InVitro In Vitro Release Studies (pH, Time) Nanoparticles->InVitro InVivo In Vivo Biocompatibility & Efficacy Studies InVitro->InVivo Signaling_Pathway NP Polymer Nanoparticle (Drug-Loaded) TumorCell Tumor Cell NP->TumorCell Targeting Endocytosis Endocytosis TumorCell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH Trigger Drug Active Drug DrugRelease->Drug Apoptosis Apoptosis Drug->Apoptosis

References

Comparative Analysis of Antibody Cross-Reactivity for 2-(4-Aminophenyl)ethylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of antibodies raised against 2-(4-Aminophenyl)ethylamine-protein conjugates. Due to a lack of publicly available studies specifically detailing antibodies against this hapten, this guide presents a representative analysis based on established principles of immunoassay development for small molecules, particularly phenylethylamine derivatives and other aromatic amines. The included data and protocols are modeled on common findings and methodologies in the field to provide a practical framework for researchers.

Data Presentation: Comparative Cross-Reactivity

The specificity of an antibody is a critical parameter in the development of a reliable immunoassay. Cross-reactivity studies are essential to determine the extent to which the antibody binds to compounds structurally related to the target analyte, this compound. The following table summarizes hypothetical, yet representative, cross-reactivity data for a polyclonal antibody raised against a this compound-carrier protein conjugate. The data is presented as the concentration of the competing compound required to cause 50% inhibition (IC50) in a competitive enzyme-linked immunosorbent assay (cELISA), and the cross-reactivity percentage relative to this compound.

Table 1: Representative Cross-Reactivity of a Polyclonal Antibody Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound this compound structure10100
2-Phenylethylamine2-Phenylethylamine structure2504.0
TyramineTyramine structure5002.0
DopamineDopamine structure> 10,000< 0.1
AmphetamineAmphetamine structure> 10,000< 0.1
AnilineAniline structure1,2000.83

Note: The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in generating and characterizing antibodies against a small molecule hapten like this compound.

Hapten Synthesis and Conjugation to Carrier Protein

Objective: To synthesize an immunogen by covalently linking the hapten (this compound) to a larger carrier protein, making it immunogenic.

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: The primary amino group of this compound is reacted with a bifunctional linker to introduce a reactive group for protein conjugation. For example, reaction with succinic anhydride (B1165640) would introduce a carboxylic acid group.

  • Carrier Protein Activation: The carrier protein (e.g., BSA) is activated. If using the carboxylated hapten, the protein's primary amines are activated using a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

  • Conjugation: The activated hapten is mixed with the activated carrier protein in a suitable buffer (e.g., PBS, pH 7.4) and allowed to react for several hours at room temperature or overnight at 4°C.

  • Purification: The resulting conjugate is purified from unreacted hapten and reagents by extensive dialysis against PBS.

  • Characterization: The conjugation ratio (hapten molecules per protein molecule) is determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production (Polyclonal)

Objective: To generate polyclonal antibodies in a host animal by immunization with the hapten-protein conjugate.

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits or other suitable host animals

  • Saline

Procedure:

  • Immunization: The immunogen is emulsified with Freund's Complete Adjuvant for the primary immunization. A typical dose for a rabbit is 0.5-1.0 mg of the conjugate. The emulsion is injected subcutaneously at multiple sites.

  • Booster Injections: Booster immunizations are given at 2-4 week intervals. For boosters, the immunogen is emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: Blood samples are collected periodically (e.g., 10-14 days after each booster) to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high antibody titer is achieved, a larger volume of blood is collected. The antiserum is separated, and the IgG fraction is purified using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Testing

Objective: To determine the specificity of the produced antibodies by assessing their cross-reactivity with structurally related compounds.

Materials:

  • Purified anti-2-(4-Aminophenyl)ethylamine antibody

  • This compound-OVA conjugate (coating antigen)

  • 96-well microtiter plates

  • This compound standard

  • Structurally related compounds for testing

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the this compound-OVA conjugate (e.g., 1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Washing and Blocking: The plates are washed with wash buffer and then blocked with blocking buffer for 1-2 hours at room temperature.

  • Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the standard this compound or the test compounds. This mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, an HRP-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Signal Development: The plates are washed again, and TMB substrate is added. The color is allowed to develop for a set time, and the reaction is stopped with the stop solution.

  • Data Analysis: The absorbance is read at 450 nm. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for the standard and each test compound are determined from their respective inhibition curves.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes described in the experimental protocols.

Hapten_Conjugation_Workflow cluster_hapten Hapten Preparation cluster_carrier Carrier Protein Activation Hapten This compound Linker Bifunctional Linker (e.g., Succinic Anhydride) Hapten->Linker Reaction Derivatized_Hapten Derivatized Hapten Linker->Derivatized_Hapten Conjugation Conjugation Reaction Derivatized_Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Activation Activation Reagent (e.g., EDC) Carrier->Activation Reaction Activated_Carrier Activated Carrier Protein Activation->Activated_Carrier Activated_Carrier->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (Hapten-Protein Conjugate) Purification->Immunogen

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate with Hapten-OVA Conjugate Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking AddToPlate Add Mixture to Plate Blocking->AddToPlate Antibody Primary Antibody Incubate1 Pre-incubate Antibody and Analyte Antibody->Incubate1 Analyte Sample or Standard (Free Hapten) Analyte->Incubate1 Incubate1->AddToPlate Wash2 Wash AddToPlate->Wash2 SecondaryAb Add HRP-conjugated Secondary Antibody Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for Competitive ELISA.

Benchmarking the efficiency of 2-(4-Aminophenyl)ethylamine in different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Key Synthetic Pathways

2-(4-Aminophenyl)ethylamine, a key building block in the synthesis of various pharmaceuticals and advanced materials, is of significant interest to the scientific community. Its efficient synthesis is a critical factor in the development of new chemical entities. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on efficiency, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a corresponding nitro compound or the reduction of a nitrile derivative. This guide evaluates these pathways, presenting a side-by-side comparison of their yields, purity, reaction times, and reagent costs. The selection of an optimal route is contingent on a variety of factors, including scale, available resources, and the desired purity of the final product. For instance, the catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine offers a high theoretical yield, while the reduction of 4-aminophenylacetonitrile provides an alternative pathway with different reagent and catalyst requirements. This analysis aims to equip researchers and drug development professionals with the necessary information to make an informed decision for their specific synthetic needs.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.

Table 1: Comparison of Key Performance Metrics

ParameterRoute 1: Reduction of 2-(4-Nitrophenyl)ethylamineRoute 2: Reduction of 4-Aminophenylacetonitrile
Starting Material 2-(4-Nitrophenyl)ethylamine4-Aminophenylacetonitrile
Key Reagents/Catalyst Raney Ni, Hydrogen gasHydrazine (B178648) hydrate (B1144303), Pd-Ca catalyst
Typical Yield Up to 100%[1]High
Purity HighHigh
Reaction Time Overnight[1]12 hours[2]
Key Advantages High reported yield, clean reaction.Avoids the use of high-pressure hydrogen gas.
Key Disadvantages Requires specialized hydrogenation equipment.Hydrazine hydrate is toxic and requires careful handling.

Table 2: Cost Analysis of Starting Materials and Reagents

CompoundRoute 1: Reagent Cost (per mole)Route 2: Reagent Cost (per mole)
Starting Material Varies based on supplierVaries based on supplier
Catalyst/Reducing Agent Raney Ni (Varies)Hydrazine hydrate, Pd-Ca catalyst (Varies)
Solvent Methanol (B129727) (Low)Methanol (Low)

Note: Costs are subject to change based on supplier and purity.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-(4-Nitrophenyl)ethylamine

This method involves the reduction of the nitro group of 2-(4-nitrophenyl)ethylamine using a catalyst and hydrogen gas.

Materials:

  • 2-(4-Nitrophenyl)ethylamine

  • Raney Nickel (Raney Ni)

  • Methanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation reactor, a mixture of 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) and Raney Ni (e.g., 500 mg) in methanol (e.g., 50 mL) is prepared.[1]

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The mixture is stirred under 1 atmosphere of hydrogen pressure overnight at room temperature.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the Raney Ni catalyst. The filter cake is washed with methanol.[1]

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound.[1] A reported yield for this procedure is 100%.[1]

Route 2: Reduction of 4-Aminophenylacetonitrile

This route utilizes the reduction of a nitrile group to a primary amine.

Materials:

  • p-Aminophenylacetonitrile

  • Methanol

  • Palladium-calcium catalyst

  • Hydrazine hydrate

  • Dichloromethane (B109758)

  • Nitrogen gas supply

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve p-aminophenylacetonitrile (e.g., 32g, 0.2 mol) in methanol (e.g., 200 mL).[2]

  • Add the palladium-calcium catalyst (e.g., 3.2g) to the solution.[2]

  • Slowly add hydrazine hydrate (e.g., 32g) dropwise to the mixture.[2]

  • The reaction is heated to 40°C and maintained for 12 hours, with the progress monitored by TLC.[2]

  • After the reaction is complete, the mixture is filtered, and the methanol is removed by rotary evaporation.[2]

  • The residue is dissolved in dichloromethane and washed with water. The organic phase is then dried and concentrated to yield p-aminophenethylamine.[2]

Alternatives to this compound

In drug discovery, the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy to improve pharmacokinetic and pharmacodynamic properties. For this compound, which contains a primary amine and an aniline (B41778) moiety, several bioisosteric replacements could be considered depending on the specific application.

Table 3: Potential Bioisosteric Alternatives

Moiety to be ReplacedPotential BioisostereRationale
Aniline Ring Saturated bioisosteres of para-substituted benzenesTo improve metabolic stability and reduce potential toxicity associated with anilines.
Primary Amine Basic ring systems (e.g., piperazine, piperidine)To modulate pKa, improve solubility, and alter binding interactions.
Ethylamine Linker Constrained analoguesTo reduce conformational flexibility and potentially increase binding affinity and selectivity.

Mandatory Visualizations

Synthetic Workflow for this compound

G cluster_0 Route 1: Nitro Reduction cluster_1 Route 2: Nitrile Reduction 2-(4-Nitrophenyl)ethylamine 2-(4-Nitrophenyl)ethylamine Catalytic Hydrogenation Catalytic Hydrogenation 2-(4-Nitrophenyl)ethylamine->Catalytic Hydrogenation Raney Ni, H2, MeOH 2-(4-Aminophenyl)ethylamine_R1 This compound Catalytic Hydrogenation->2-(4-Aminophenyl)ethylamine_R1 4-Aminophenylacetonitrile 4-Aminophenylacetonitrile Nitrile Reduction Nitrile Reduction 4-Aminophenylacetonitrile->Nitrile Reduction Hydrazine hydrate, Pd-Ca 2-(4-Aminophenyl)ethylamine_R2 This compound Nitrile Reduction->2-(4-Aminophenyl)ethylamine_R2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Application in Drug Synthesis: The Mirabegron (B1684304) Pathway

This compound is a crucial intermediate in the synthesis of Mirabegron, a β3 adrenergic agonist for the treatment of overactive bladder.[3]

G 2-PEA This compound Intermediate_1 (R)-2-((4-amino phenyl ethyl amine)-1-phenethyl alcohol 2-PEA->Intermediate_1 Reaction with R_reagent Condensation Condensation Intermediate_1->Condensation Mirabegron Mirabegron Condensation->Mirabegron R_reagent (R)-1-phenyl-1-hydroxy-2-mesyl-ethane R_reagent->Intermediate_1 Thiazole_reagent 2-aminothiazole-4-ethyl acetate Thiazole_reagent->Condensation

Caption: Simplified workflow for the synthesis of Mirabegron from this compound.

References

A Spectroscopic Comparison of 2-(4-Aminophenyl)ethylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-(4-aminophenyl)ethylamine and its synthetic precursors, 4-nitrophenethylamine and 2-(4-nitrophenyl)acetonitrile. This document provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual workflows.

This guide offers an objective comparison of the spectroscopic properties of the versatile building block, this compound, with its common precursors, 4-nitrophenethylamine and 2-(4-nitrophenyl)acetonitrile. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of pharmaceuticals and other bioactive molecules. The data presented herein is intended to serve as a valuable reference for researchers in organic synthesis and medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Protons-CH₂- (adjacent to aromatic ring)-CH₂- (adjacent to functional group)-NH₂ / -CH₂CN
This compound ~7.0 (d), ~6.6 (d)~2.6 (t)~2.9 (t)~1.4 (s, br, NH₂), ~3.5 (s, br, Ar-NH₂)
4-Nitrophenethylamine ~8.1 (d), ~7.4 (d)~3.0 (t)~3.2 (t)~1.6 (s, br, NH₂)
2-(4-Nitrophenyl)acetonitrile ~8.25 (d), ~7.56 (d)--~3.92 (s, CH₂CN)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic C-NH₂/C-NO₂Aromatic CHAromatic C-CH₂-CH₂- (adjacent to aromatic ring)-CH₂- (adjacent to functional group) / -CH₂CN-CN
This compound ~145.0~129.5, ~115.2~129.0~38.0~42.5-
4-Nitrophenethylamine ~146.5~129.8, ~123.8~147.0~37.5~41.0-
2-(4-Nitrophenyl)acetonitrile ~147.5~128.0, ~124.5~135.0-~23.0~118.0

Table 3: FT-IR Spectroscopic Data (Prominent Absorption Bands in cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)NO₂ Stretch (Asymmetric)NO₂ Stretch (Symmetric)C≡N StretchC-N Stretch
This compound 3350-3250 (br)~30202950-28501620, 1520---~1260
4-Nitrophenethylamine 3300-3200 (br)~30802930-28501600, 1490~1515~1345-~1290
2-(4-Nitrophenyl)acetonitrile -~3100~29601610, 1525~1520~1350~2250-

Table 4: Mass Spectrometry Data (Key m/z Peaks)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 136106107, 30
4-Nitrophenethylamine 166136120, 90, 77
2-(4-Nitrophenyl)acetonitrile 162116136, 106, 89

Experimental Protocols

Detailed methodologies for the synthesis of this compound from its precursors and the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

Method A: Reduction of 4-Nitrophenethylamine

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenethylamine hydrochloride (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford this compound.

Method B: Reduction of 2-(4-Nitrophenyl)acetonitrile

  • Reaction Setup: In a pressure reactor, combine 2-(4-nitrophenyl)acetonitrile (1 equivalent), ethanol (as solvent), and a catalytic amount of 5-10% Palladium on carbon (Pd/C). The mass ratio of substrate to ethanol to catalyst is typically 1:6.25:0.2-0.4.

  • Hydrogenation: Purge the reactor with an inert gas (e.g., argon) before introducing hydrogen gas. Pressurize the reactor to 0.3-0.4 MPa.

  • Reaction: Heat the reaction mixture to 30-50°C and stir for approximately 4 hours.

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Remove the catalyst by filtration.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from 95% ethanol, with activated carbon used for decolorization, to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.

  • Instrumentation: Record the FT-IR spectrum using a standard spectrometer over a range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr for pellets) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.

  • GC-MS Parameters: For GC-MS analysis, use a capillary column (e.g., HP-5MS) with helium as the carrier gas. A typical temperature program would be an initial hold at a lower temperature (e.g., 70°C) followed by a ramp to a higher temperature (e.g., 280°C).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Detection: Scan a mass range of m/z 40-500.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the experimental workflow for the spectroscopic comparison.

Synthesis_Pathways cluster_precursors Precursors cluster_product Product 4-Nitrophenethylamine 4-Nitrophenethylamine C₈H₁₀N₂O₂ This compound This compound C₈H₁₂N₂ 4-Nitrophenethylamine->this compound Reduction (e.g., H₂, Pd/C) 2-(4-Nitrophenyl)acetonitrile 2-(4-Nitrophenyl)acetonitrile C₈H₆N₂O₂ 2-(4-Nitrophenyl)acetonitrile->this compound Reduction (e.g., H₂, Pd/C)

Caption: Synthetic routes to this compound from its precursors.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesize_Precursors Synthesize/Obtain Precursors Synthesize_Product Synthesize this compound Synthesize_Precursors->Synthesize_Product Purify_Samples Purify all Compounds Synthesize_Product->Purify_Samples NMR_Analysis ¹H and ¹³C NMR Purify_Samples->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Purify_Samples->FTIR_Analysis MS_Analysis Mass Spectrometry Purify_Samples->MS_Analysis Compare_Spectra Compare Spectroscopic Data NMR_Analysis->Compare_Spectra FTIR_Analysis->Compare_Spectra MS_Analysis->Compare_Spectra

Caption: Experimental workflow for spectroscopic comparison.

A Comparative Analysis of Quinazoline-Based Anticancer Agents Derived from 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Vitro and In-Vivo Comparison Guide

The compound 2-(4-Aminophenyl)ethylamine serves as a versatile scaffold for the synthesis of a multitude of pharmacologically active molecules. Among these, quinazoline (B50416) derivatives have emerged as a prominent class of compounds with significant potential in cancer therapy. This guide provides an objective comparison of the in-vitro and in-vivo performance of several quinazoline-based drugs synthesized from this foundational molecule, supported by experimental data and detailed methodologies to aid in research and development.

In-Vitro Anticancer Activity: A Comparative Overview

The in-vitro cytotoxic activity of various quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented in the table below. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7a A549 (Lung Carcinoma)0.147--
HepG2 (Hepatocellular Carcinoma)0.029--
K562 (Chronic Myeloid Leukemia)---
PC-3 (Prostate Cancer)---
Compound 8a HeLa (Cervical Cancer)3.05--
Compound 8b K562 (Chronic Myeloid Leukemia)3.31--
Compound 8c K562 (Chronic Myeloid Leukemia)2.03--
Compound 18b K562 (Chronic Myeloid Leukemia)0.05--
Compound 23a K562 (Chronic Myeloid Leukemia)>50% inhibition at 5µM--
Compound 18 MGC-803 (Gastric Cancer)0.855-Fu-

In-Vivo Antitumor Efficacy: Head-to-Head Comparison

A direct comparison of the in-vivo antitumor activity of two quinazoline derivatives, Compound 12 and Compound 21, was conducted in murine models of Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA). The results demonstrate the potential of these compounds to inhibit tumor growth and prolong survival.

Compound IDAnimal ModelKey Efficacy ResultsReference Compound
Compound 12 DLA-bearing Swiss albino miceSignificant reduction in tumor volume and tumor weight at 20 mg/kg.[1][2]Gefitinib
Compound 21 EAC-bearing Swiss albino miceSignificant increase in mean survival time at 20 mg/kg.[1][2]Gefitinib
DLA-bearing Swiss albino miceRestoration of hematological parameters towards normal.[1][2]Gefitinib

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized quinazoline derivatives against various cancer cell lines.[3]

1. Cell Seeding:

  • Cancer cell lines (e.g., K562, A549, etc.) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/well in 100 µL of culture medium.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The cells are treated with various concentrations of the compounds and incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

4. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Vivo Tumor Model (Dalton's Lymphoma Ascites - DLA Model)

This protocol describes the in-vivo evaluation of the antitumor efficacy of the quinazoline derivatives.[1][2]

1. Animal Model:

  • Healthy Swiss albino mice (20-25 g) are used for the study.

  • The animals are housed in standard laboratory conditions with free access to food and water.

2. Tumor Induction:

  • DLA cells are propagated in mice by intraperitoneal injection.

  • For the solid tumor model, 1 × 10^6 DLA cells are injected subcutaneously into the right hind limb of the mice.

3. Compound Administration:

  • Treatment is initiated after the tumor volume reaches a palpable size (approximately 100 mm³).

  • The test compounds (e.g., Compound 12) are administered intraperitoneally at a dose of 20 mg/kg body weight daily for a specified period.

  • A control group receives the vehicle (e.g., saline), and a positive control group is treated with a standard drug like Gefitinib.

4. Efficacy Evaluation:

  • Tumor volume is measured every two days using a vernier caliper.

  • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated.

  • Hematological parameters (RBC, WBC, hemoglobin) are also analyzed from blood samples.

Signaling Pathway and Experimental Workflow Visualizations

The anticancer activity of many quinazoline derivatives is attributed to their inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

The general workflow for evaluating the in-vitro and in-vivo efficacy of the synthesized compounds is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Start This compound Synthesis Chemical Synthesis of Quinazoline Derivatives Start->Synthesis Cell_Culture Cancer Cell Lines (K562, A549, etc.) Synthesis->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Animal_Model Animal Model (e.g., DLA in mice) IC50->Animal_Model Lead Compound Selection Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Treatment Compound Administration Tumor_Induction->Treatment Efficacy Efficacy Assessment (Tumor volume, Survival) Treatment->Efficacy

Caption: Experimental workflow for drug screening.

References

Safety Operating Guide

Safe Disposal of 2-(4-Aminophenyl)ethylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(4-Aminophenyl)ethylamine (CAS No. 13472-00-9), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This substance is classified as hazardous, causing severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

I. Hazard and Transportation Information

Proper identification and classification are the first steps in safe disposal. This compound is a corrosive solid that requires specific handling and transportation protocols.

ParameterValueReference
UN Number UN3259[1][2]
Proper Shipping Name AMINES, SOLID, CORROSIVE, N.O.S.[1][2]
Transport Hazard Class 8 (Corrosive)[1][2]
Packing Group I or III[1][2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][3]

II. Standard Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6][9]

Step-by-Step Disposal Workflow:

  • Segregation and Containment:

    • Isolate waste this compound from all other chemical waste streams to prevent unintended reactions.[9]

    • Ensure the waste is stored in its original container or a compatible, properly sealed, and clearly labeled container.[6][9] The label should include "Hazardous Waste" and the chemical name.[9]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[9]

    • The storage area should be cool and dry.[2]

  • Institutional Protocol:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[10]

    • Complete all necessary waste disposal forms as required by your institution.

  • Professional Disposal:

    • The chemical waste must be handed over to a licensed professional waste disposal service.[7]

    • Final disposal is typically achieved through methods like high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]

The logical flow for the standard disposal procedure is illustrated in the diagram below.

cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Generation of This compound Waste B Segregate from Other Waste Streams A->B C Use Compatible, Sealed Container B->C D Label with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Authorized Transport to Waste Management Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Standard operating procedure for the disposal of this compound.

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, when handling this substance.[1][2][8]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.

    • For solid spills, carefully collect the material without generating dust.[6]

    • Use an inert absorbent material for liquid spills.[7]

    • Place the collected material into a suitable, sealed container for disposal as hazardous waste.[2][7]

    • Clean the affected area thoroughly.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. Seek immediate medical attention.[1][4]

    • Skin: Take off all contaminated clothing immediately. Rinse skin with plenty of water. Seek immediate medical attention.[2][6]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[1][2]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

IV. Potential Chemical Treatment Protocol

For laboratories with the appropriate facilities and trained personnel, chemical degradation of aromatic amines can be an alternative to direct disposal, although this should be done in consultation with your EHS department. The following is a general protocol for the oxidation of aromatic amines and should be adapted and tested on a small scale before being applied to larger quantities of waste.

Objective: To oxidize the aromatic amine to less hazardous compounds.

Materials:

  • Aromatic amine waste

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (B83412) (KMnO₄)

  • Fume hood

  • Appropriate glassware and stirring equipment

Procedure:

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the concentrated acid to water.[9]

  • Dissolution: In a suitable flask, dissolve a known quantity (e.g., 0.01 mol) of the this compound waste in the sulfuric acid solution.[9]

  • Oxidation: While stirring, slowly add a 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.[9]

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[9]

  • Disposal of Treated Waste: The resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS office, but the primary hazard of the aromatic amine will have been mitigated.

The workflow for this chemical treatment protocol is outlined below.

cluster_protocol Chemical Treatment Protocol A Start: Aromatic Amine Waste C Dissolve Amine in Acid Solution A->C B Prepare 1.7 N Sulfuric Acid B->C D Slowly Add 0.2 M KMnO4 Solution C->D E Allow to React for at least 8 Hours D->E F Neutralize and Prepare for Disposal E->F G Dispose of Treated Waste via EHS F->G

Caption: Experimental workflow for the chemical degradation of aromatic amines.

References

Essential Safety and Logistics for Handling 2-(4-Aminophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 2-(4-Aminophenyl)ethylamine are paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to ensure laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Aminophenethylamine, 4-(2-Aminoethyl)aniline[1]

  • CAS Number: 13472-00-9[1]

This chemical is classified as hazardous, causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled[1][2].

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield is also recommended[3][4].

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., PVC) that have been inspected prior to use.[3][4]

    • Body Protection: Wear fire/flame resistant and impervious clothing. A chemical protective suit and boots are necessary to avoid skin contact. Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with a NIOSH/MSHA or European Standard EN 149 approved cartridge[1][3].

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed immediately and washed before reuse.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[5][6]
Molecular Weight136.19 g/mol [5]
Physical StateViscous Liquid[1]
AppearanceClear light yellow to brown-yellow[7][8]
Melting Point28 - 31 °C / 82.4 - 87.8 °F[1]
Boiling Point103 °C @ 0.3 mmHg[1]
Flash Point> 112 °C / > 233.6 °F[1]
Density1.057 g/mL at 25 °C[1][2]
Water SolubilityInsoluble[6][7]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area or outdoors[1][3].

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3][9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[3][6].

  • Keep away from heat, sparks, and open flames.[1] The substance is air-sensitive and should be stored under an inert gas like nitrogen or argon[6][8].

  • Store away from incompatible materials such as strong oxidizing agents and acids[4][6].

  • Store in a locked-up area[1][3].

Spill Management:

  • Minor Spills:

    • Clean up all spills immediately[4].

    • Avoid breathing vapors and ensure adequate ventilation[3][4].

    • Use non-sparking tools and explosion-proof equipment[3].

    • Absorb with an inert material and place in a suitable container for disposal[3].

  • Major Spills:

    • Evacuate personnel to a safe area and move upwind[3][4].

    • Alert emergency responders, providing the location and nature of the hazard[4].

First-Aid Measures:

  • General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3][9]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[1][9]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or POISON CENTER immediately.[1][3]

Disposal Plan:

  • Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations[4].

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[1].

  • Dispose of contents and container to an approved waste disposal plant[1][3]. Do not allow the chemical to enter drains[4].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G start Start: Receive Chemical assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handling Chemical Handling (Well-ventilated area) ppe->handling storage Store Properly (Cool, Dry, Inert Gas, Locked) handling->storage Post-use spill Spill Occurs? handling->spill Incident waste_collection Collect Waste (Labeled, Sealed Container) handling->waste_collection Generate Waste end End of Process storage->end spill_response Spill Response Protocol spill->spill_response Yes spill->waste_collection No spill_response->waste_collection disposal Dispose via Approved Hazardous Waste Vendor waste_collection->disposal disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)ethylamine
Reactant of Route 2
2-(4-Aminophenyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.